3-Amino-4-hydroxybenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFHKYAVVQYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059166 | |
| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-32-8 | |
| Record name | 2-Aminophenol-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymetanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-4-hydroxybenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3-amino-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-hydroxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYMETANILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18Z30538J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Properties, Synthesis, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 3-Amino-4-hydroxybenzenesulfonamide. It includes detailed experimental protocols for its synthesis and characterization, as well as an exploration of its role as a versatile scaffold in drug discovery, particularly in the development of carbonic anhydrase inhibitors.
Chemical and Physical Properties
This compound, also known as 2-aminophenol-4-sulfonamide, is an aromatic sulfonamide compound. Its structure, featuring an amino group and a hydroxyl group on a benzene sulfonamide core, makes it a valuable intermediate in the synthesis of various dyes and pharmaceutical agents.[1]
General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 98-32-8 | [2] |
| Molecular Formula | C₆H₈N₂O₃S | [3] |
| Appearance | Gray-white or light brown feather-like crystals | [4] |
Physicochemical Data
| Property | Value | Reference |
| Molar Mass | 188.20 g/mol | [3] |
| Melting Point | 199-201 °C | [5] |
| Boiling Point (Predicted) | 454.5 ± 55.0 °C | [5] |
| Density (Predicted) | 1.580 ± 0.06 g/cm³ | [5] |
| Solubility | Slightly soluble in water; soluble in acid, alkali, and methanol. | [4][5] |
| pKa (Predicted) | 7.0 ± 0.20 | [6] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from 2-nitrochlorobenzene.[1]
Synthesis Protocol
A common synthetic route involves the following key steps:[1]
-
Sulfochlorination: 2-Nitrochlorobenzene is reacted with chlorosulfuric acid.
-
Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.
-
Hydrolysis: The chloro group is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.
-
Reduction: The nitro group is reduced to an amino group using iron turnings to obtain the final product, this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms present in the structure.[6]
A detailed protocol for acquiring NMR spectra would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆, and acquiring the data on a high-field NMR spectrometer.
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amino (N-H), hydroxyl (O-H), sulfonyl (S=O), and aromatic (C-H, C=C) groups. The spectrum is typically recorded using a KBr pellet method.[7]
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique used for this purpose.[8]
Pharmacological Properties and Applications
This compound serves as a crucial building block in the development of pharmacologically active compounds, most notably as inhibitors of carbonic anhydrases.[8]
Carbonic Anhydrase Inhibition
Derivatives of this compound have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase (CA) isoforms.[8] CAs are metalloenzymes that play a critical role in pH regulation, and their inhibition is a therapeutic target for various diseases, including cancer.[8][9]
A study on novel derivatives of this compound demonstrated their binding affinity to several CA isoenzymes. The dissociation constants (Kd) for some of these derivatives are summarized below.
| Compound | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) | Reference |
| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 | [10] |
| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 | [10] |
| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 | [10] |
| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 | [10] |
| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | [10] |
Mechanism of Action in Cancer
Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is often overexpressed in various cancers and is induced by hypoxia.[8] It plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is often acidic due to increased glycolysis (the Warburg effect).[8][10] By inhibiting CA IX, sulfonamide-based drugs can disrupt this pH regulation, leading to an increase in intracellular acidity and ultimately inducing cancer cell death.[11]
Signaling Pathway of Carbonic Anhydrase IX in Cancer Cells
Caption: Inhibition of CA IX by sulfonamide derivatives disrupts pH homeostasis.
Other Applications
Beyond its potential in cancer therapy, this compound is a key intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries.[1] Its unique chemical structure also makes it a valuable scaffold for the development of antagonists for the somatostatin receptor subtype 5 (SST5R).[8]
Safety and Toxicology
This compound is classified as a toxic substance. Oral administration may lead to adverse effects such as loss of appetite, nausea, vomiting, and diarrhea. It can also have detrimental effects on the liver and kidneys.[4] It is irritating to the eyes, respiratory system, and skin.[4] Therefore, appropriate personal protective equipment should be worn when handling this compound, and it should be stored and transported according to regulations for toxic substances.[4]
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and its role as a precursor in various industrial and pharmaceutical applications. Its derivatives have shown considerable promise as potent and selective inhibitors of carbonic anhydrases, highlighting its potential as a valuable scaffold in the design and development of novel anticancer agents. Further research into the structure-activity relationships of its derivatives will be crucial for optimizing their therapeutic efficacy and selectivity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries.[1] Its unique molecular architecture, featuring amino, hydroxyl, and sulfonamide functional groups, makes it a valuable precursor for the synthesis of a wide range of organic molecules, including sulfonamide antibiotics and azo dyes.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed protocol for its synthesis, and a summary of its key physicochemical properties.
Chemical Structure and Properties
This compound, also known as 2-aminophenol-4-sulfonamide, is an organic compound with the chemical formula C₆H₈N₂O₃S.[2] The molecule consists of a benzene ring substituted with an amino group (-NH₂), a hydroxyl group (-OH), and a sulfonamide group (-SO₂NH₂). The amino and hydroxyl groups are positioned ortho to each other, at carbons 3 and 4 respectively, with the sulfonamide group at the 1 position.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃S | [2] |
| Molecular Weight | 188.2 g/mol | [2] |
| CAS Number | 98-32-8 | [2] |
| Melting Point | 199-201 °C | [2][3] |
| Boiling Point (Predicted) | 454.5 ± 55.0 °C | [2][3] |
| Density (Predicted) | 1.580 ± 0.06 g/cm³ | [2] |
| Appearance | White to gray or light brown crystalline powder | [3] |
| Solubility | Slightly soluble in water; soluble in methanol, acids, and alkalis | [2][3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a multi-step process starting from 2-nitrochlorobenzene.[2] This synthetic route includes sulfonation, amidation, hydrolysis, and reduction steps.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Sulfonation of 2-Nitrochlorobenzene
-
In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.
-
Slowly add 2-nitrochlorobenzene to the chlorosulfonic acid while maintaining the temperature below a specified point to control the exothermic reaction.
-
After the addition is complete, stir the mixture at room temperature for a designated period to ensure the completion of the sulfonation reaction, yielding 4-chloro-3-nitrobenzenesulfonyl chloride.
Step 2: Amidation of 4-Chloro-3-nitrobenzenesulfonyl chloride
-
Cool the reaction mixture from the previous step in an ice bath.
-
Slowly add the 4-chloro-3-nitrobenzenesulfonyl chloride intermediate to a concentrated aqueous ammonia solution.
-
Stir the mixture vigorously while maintaining a low temperature.
-
The resulting precipitate, 4-chloro-3-nitrobenzenesulfonamide, is collected by filtration, washed with cold water, and dried.
Step 3: Hydrolysis of 4-Chloro-3-nitrobenzenesulfonamide
-
Suspend the dried 4-chloro-3-nitrobenzenesulfonamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 100°C and maintain this temperature with stirring for several hours to facilitate the replacement of the chlorine atom with a hydroxyl group.[2]
-
After the reaction is complete, cool the mixture and acidify it with a suitable acid to precipitate the product, 4-hydroxy-3-nitrobenzenesulfonamide.
-
Filter the precipitate, wash it with water, and dry.
Step 4: Reduction of 4-Hydroxy-3-nitrobenzenesulfonamide
-
Suspend the 4-hydroxy-3-nitrobenzenesulfonamide in water or a suitable solvent.
-
Add iron filings to the suspension.
-
Heat the mixture and stir for several hours to reduce the nitro group to an amino group.
-
After the reduction is complete, filter the hot solution to remove the iron and iron oxides.
-
Cool the filtrate to allow the final product, this compound, to crystallize.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain the pure product.
Applications and Further Research
This compound serves as a crucial starting material in various synthetic pathways. It is a key reagent in the synthesis of certain sulfonamide drugs.[1] Furthermore, its derivatives are being explored for their biological activities. For instance, novel derivatives have been synthesized and investigated for their affinity for human carbonic anhydrases and their activity in cancer cell cultures.[4][5][6] The compound is also utilized in the manufacturing of dyes.[1][4] Its versatile chemical nature continues to attract the attention of medicinal chemists for the development of new therapeutic agents.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of 3-Amino-4-hydroxybenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for derivatives of 3-Amino-4-hydroxybenzenesulfonamide. The core of their therapeutic potential, particularly in oncology, lies in their potent inhibition of carbonic anhydrases. This document outlines the primary biological targets, associated signaling pathways, quantitative binding data, and detailed experimental protocols for the characterization of these compounds.
Introduction to this compound
This compound is a versatile chemical scaffold.[1] Its structure, featuring amino and hydroxyl groups on a benzenesulfonamide core, makes it an excellent building block for developing therapeutic agents.[1] The sulfonamide group is crucial for its pharmacological activity, serving as a key feature in the synthesis of sulfonamide antibiotics that inhibit essential metabolic pathways in bacteria.[1] This scaffold's inherent reactivity and structural potential also make it valuable in broader organic synthesis for creating complex molecules and new materials.[1]
Primary Mechanism of Action: Carbonic Anhydrase Inhibition
Recent research has focused on derivatives of this compound as potent inhibitors of human carbonic anhydrases (CAs).[2][3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are 15 known CA isoforms in humans, with 12 being catalytically active.[5] These enzymes are involved in various physiological processes, and their dysregulation, particularly the overexpression of certain isoforms like CA IX, is strongly associated with various diseases, including cancer.[5]
The inhibition of tumor-associated CA isoforms, such as CA IX, is a key strategy in cancer therapy. These isoforms are often overexpressed in response to hypoxia and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. By inhibiting these CAs, this compound derivatives can disrupt pH regulation in cancer cells, leading to increased intracellular acidification and ultimately, cell death.
Biological Targets and Selectivity
A series of novel derivatives of this compound have been synthesized and evaluated for their binding affinity to several human carbonic anhydrase isoenzymes.[2][3][4] The primary targets identified are CA I, CA II, CA VII, CA IX, and CA XIV.[2] The affinity for these isoenzymes varies significantly based on the specific chemical modifications to the parent scaffold, allowing for the exploration of structure-activity relationships (SAR) to develop more potent and selective inhibitors.[2]
Quantitative Data: Binding Affinities and Cellular Activity
The binding of these derivatives to various CA isoenzymes has been quantified, primarily through the determination of the dissociation constant (Kd). Additionally, the cytotoxic effects of these compounds on cancer cell lines have been assessed by measuring their half-maximal effective concentration (EC50).
Table 1: Binding Affinities (Kd, µM) of Selected this compound Derivatives for Human Carbonic Anhydrase Isoforms [2]
| Compound | CA I | CA II | CA VII | CA IX | CA XIV |
| 10 | 0.14 | 0.14 | 3.1 | 0.14 | 0.14 |
| 24 | >10 | >10 | >10 | >10 | >10 |
| 25 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Compound 10, an aminoketone derivative, showed the strongest affinity for multiple CA isoenzymes.[2] In contrast, some derivatives, like compound 21, did not show significant binding to CAs, suggesting alternative mechanisms of action or off-target effects may contribute to their biological activity.[3]
Table 2: In Vitro Cellular Activity (EC50, µM) of Selected Derivatives in Cancer Cell Lines [3]
| Compound | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) |
| 9 | EC50 Value | EC50 Value | EC50 Value |
| 21 | EC50 Value | EC50 Value | EC50 Value |
Note: Specific EC50 values were determined for the most active compounds.[3] Compound 9 is a multi-CA inhibitor, while compound 21 does not bind to CAs.[3] This allows for a comparison of CA-dependent and potentially CA-independent cytotoxic effects.
Signaling Pathways and Experimental Workflows
The mechanism of action of these derivatives can be visualized through signaling pathways and experimental workflows.
Caption: Inhibition of carbonic anhydrase IX (CAIX) by this compound derivatives.
Caption: A typical experimental workflow for the synthesis and characterization of novel inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are key experimental protocols used in the study of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of these derivatives involves multi-step reactions starting from this compound. For example, aminoketone derivatives can be formed at the meta-position of the parent compound.[2][4] Imidazol-2-one derivatives can be synthesized through cyclization of corresponding precursors with carbamide in glacial acetic acid.[2] General methods for sulfonamide synthesis often involve the reaction of sulfonyl chlorides with amines.[6] The final products are typically characterized using NMR, IR, and mass spectrometry.[2][4]
Fluorescent Thermal Shift Assay (TSA)
This biophysical technique is used to determine the binding affinity (Kd) of the synthesized compounds to different CA isoenzymes.[2][3][4]
-
Protein Preparation: Recombinant human CA isoenzymes are purified and diluted to a final concentration in a suitable buffer.
-
Compound Preparation: The test compounds are serially diluted to create a range of concentrations.
-
Assay Plate Setup: The protein, a fluorescent dye (e.g., SYPRO Orange), and the compound dilutions are mixed in a 96-well PCR plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low to a high temperature with a controlled ramp rate.
-
Data Acquisition: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined for the protein in the presence of different compound concentrations. The change in Tm is then used to calculate the dissociation constant (Kd).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the EC50 of the compounds.[3]
-
Cell Seeding: Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the EC50 value is determined by plotting cell viability against the compound concentration.
3D Spheroid Culture Assay
To better mimic the in vivo tumor environment, the activity of promising compounds is tested in 3D cancer cell cultures.[2][3][4]
-
Spheroid Formation: Cancer cells are cultured using methods like magnetic 3D bioprinting to form spheroids of a consistent size.
-
Compound Treatment: The formed spheroids are treated with the selected compounds.
-
Viability Assessment: The viability of the cells within the spheroids is assessed using appropriate assays (e.g., resazurin-based assays or imaging techniques).
-
Data Analysis: The effect of the compounds on spheroid growth and viability is quantified and compared to untreated controls.
Structure-Activity Relationship (SAR)
The extensive synthesis and testing of various derivatives have provided insights into the structure-activity relationships of this class of compounds. For instance, the addition of an aminoketone fragment with a phenyl substituent at the meta-position of the this compound scaffold significantly enhances the binding affinity to multiple CA isoenzymes.[2] In contrast, modifications leading to compounds like β-amino acid derivatives can result in a loss of affinity.[2] These SAR studies are crucial for the rational design of more potent and selective CA inhibitors.[2]
Conclusion and Future Perspectives
Derivatives of this compound have emerged as a promising class of carbonic anhydrase inhibitors with potential applications in oncology. Their mechanism of action is primarily centered on the inhibition of tumor-associated CA isoforms, leading to the disruption of pH homeostasis in cancer cells. The availability of detailed quantitative data and experimental protocols facilitates further research and development in this area. Future work should focus on optimizing the selectivity of these compounds for specific CA isoforms to minimize off-target effects and enhance their therapeutic index. Additionally, exploring their efficacy in more complex in vivo models will be crucial for their clinical translation. The potential for polypharmacological effects, where these compounds may interact with other targets besides CAs, also warrants further investigation.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Pivotal Role of 3-Amino-4-hydroxybenzenesulfonamide Analogs in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-4-hydroxybenzenesulfonamide scaffold has emerged as a versatile and promising platform in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This technical guide delves into the core aspects of these compounds, presenting a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their roles as carbonic anhydrase inhibitors and anticancer agents.
Core Biological Activity: Carbonic Anhydrase Inhibition
A significant body of research on this compound analogs has centered on their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1][2][3] The sulfonamide group present in these analogs serves as a key zinc-binding group within the active site of CA isoenzymes.[1][4]
Quantitative Analysis of Carbonic Anhydrase Binding
The binding affinities of a series of novel derivatives of this compound for several human carbonic anhydrase isoenzymes have been meticulously quantified. The dissociation constants (Kd) provide a measure of the binding affinity, with lower values indicating stronger binding. The data, derived from fluorescent thermal shift assays, is summarized below.[1][5]
Table 1: Binding Affinities (Kd, µM) of this compound Analogs to Human Carbonic Anhydrase Isoenzymes. [1][5]
| Compound | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |
| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 |
| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 |
| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 |
| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 |
| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | - |
| 10 | Phenyl (Aminoketone) | 0.14 | 3.1 | - | - | - |
Data sourced from a study by Vainauskas et al.[1][5]
Anticancer Potential of this compound Analogs
The inhibition of specific carbonic anhydrase isoforms, particularly CA IX and CA XII which are overexpressed in various tumors, links these analogs to potent anticancer activity.[1][3] The viability of several cancer cell lines has been evaluated in the presence of these compounds, with the half-maximal effective concentration (EC50) being a key metric of their cytotoxic potential.
Quantitative Cytotoxicity Data
The following table summarizes the EC50 values for the most active compounds against a panel of human cancer cell lines, as determined by the MTT assay.[1][2]
Table 2: Half-Maximal Effective Concentrations (EC50, µM) of Selected Analogs in Cancer Cell Lines. [1]
| Compound | Human Glioblastoma (U-87) | Triple-Negative Breast Cancer (MDA-MB-231) | Prostate Adenocarcinoma (PPC-1) | Human Foreskin Fibroblasts (HF) |
| 9 | - | - | - | - |
| 12 | - | - | - | - |
| 18 | - | - | - | - |
| 21 | - | - | - | - |
Note: Specific EC50 values for compounds 9, 12, 18, and 21 were presented graphically in the source material, indicating their activity profiles. Compound 9 was noted as the most cytotoxic.[1]
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the replication and extension of these findings.
Synthesis of this compound Analogs
The synthesis of Schiff bases and α-amino ketones from this compound is a key initial step.[1]
General Procedure for Schiff Base Synthesis (Compounds 2-9): An appropriate aldehyde is reacted with this compound in 2-propanol under reflux for one hour.[1]
General Procedure for α-Amino Ketone Synthesis (Compounds 10-14): The corresponding bromoacetophenone is reacted with this compound in a water:2-propanol mixture under reflux for four hours.[1]
Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding
This assay measures the change in the thermal stability of a protein upon ligand binding.[1][4]
-
A solution of the carbonic anhydrase isoenzyme is prepared in a suitable buffer.
-
The fluorescent dye, which binds to unfolded proteins, is added to the solution.
-
The this compound analog is added at varying concentrations.
-
The temperature of the solution is gradually increased, and the fluorescence is monitored.
-
The melting temperature (Tm) of the protein is determined at each ligand concentration.
-
The dissociation constant (Kd) is calculated from the shift in Tm.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonamide: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. Its unique structure, featuring amino, hydroxyl, and sulfonamide functional groups, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, spectral data, and notable biological activities of this compound and its derivatives, with a particular focus on its role as a precursor for carbonic anhydrase inhibitors in cancer research. Detailed experimental protocols for its derivatization and biological evaluation are also presented, alongside visual representations of key chemical transformations.
Chemical and Physical Properties
This compound is a gray-white or light brown feather-like crystalline solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃S | [1] |
| Molar Mass | 188.20 g/mol | [1] |
| Melting Point | 199-201 °C | [1][2] |
| Boiling Point | 454.5 ± 55.0 °C (Predicted) | [2] |
| Density | 1.580 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water, soluble in acid and alkali. Soluble in Methanol. | [1][2] |
| pKa | 7.0 ± 0.20 (Predicted) | [2] |
| Appearance | White to Gray to Brown powder to crystal | [2] |
Spectral Data
Comprehensive spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectra are available for this compound.[3]
-
¹³C NMR: Spectra have been recorded and are available for review.[4]
Infrared (IR) Spectroscopy
IR spectral data for this compound has been obtained and is available for analysis.[5]
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been documented.[6]
Synthesis of this compound
Several synthetic routes to this compound have been reported.
General Production Method
One common industrial method starts with 2-nitrochlorobenzene.[7] The key steps are:
-
Sulfochlorination: 2-nitrochlorobenzene is reacted with chlorosulfuric acid.
-
Amination: The resulting sulfonyl chloride is treated with ammonia to yield 4-chloro-3-nitrobenzenesulfonamide.
-
Hydrolysis: The chlorine atom is replaced by a hydroxyl group by heating the product in an aqueous sodium hydroxide solution.
-
Reduction: The nitro group is reduced using iron turnings to afford the final product, this compound.[7]
Alternative Synthetic Routes
An alternative synthesis involves the chlorosulfonation of 2-nitroanisole to give 4-methoxy-3-nitrobenzenesulfonyl chloride.[8] Another patented method describes the sulfonation of ortho-aminophenol with sulfuric acid.[9]
Biological Activities and Applications
This compound serves as a crucial building block for various biologically active molecules and industrial products.
Carbonic Anhydrase Inhibition and Anticancer Activity
A significant area of research has been the use of this compound as a scaffold to synthesize novel carbonic anhydrase (CA) inhibitors.[10][11][12] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer.
Derivatives of this compound have been synthesized and evaluated for their binding affinity to various human CA isoenzymes.[10] Some of these compounds have shown promising activity against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[10][12] The general approach involves the synthesis of Schiff bases, aminoketones, and other derivatives.[10]
Antibacterial and Other Activities
While the primary focus of recent research has been on anticancer applications, the sulfonamide group is well-known for its antibacterial properties.[10] Sulfonamide antibiotics were among the first effective chemotherapeutic agents.[13] The core structure of this compound is a valuable starting point for developing new antibacterial agents.[13] Additionally, derivatives have been reported to possess anti-inflammatory, antiviral, and antipyretic properties.[10]
Industrial Applications
Beyond its pharmaceutical importance, this compound is a key intermediate in the dye manufacturing industry, particularly in the synthesis of azo dyes.[7][13]
Experimental Protocols
Synthesis of Schiff Base Derivatives (General Procedure)
This protocol describes the synthesis of Schiff bases from this compound and various aromatic aldehydes.[10]
Materials:
-
This compound
-
Appropriate aromatic aldehyde
-
Propan-2-ol
Procedure:
-
A solution of this compound (1 equivalent) and the corresponding aromatic aldehyde (1 equivalent) is prepared in propan-2-ol.
-
The mixture is heated at reflux for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. The method of isolation (e.g., filtration, crystallization) may vary depending on the specific product.
-
The product is purified, typically by recrystallization.
-
The structure of the synthesized Schiff base is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yields: 57–95%[10]
Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay - FTSA)
This assay measures the binding affinity of compounds to human carbonic anhydrases by detecting the ligand-induced increase in protein stability.[10][11]
Materials:
-
Recombinant human carbonic anhydrase isoenzymes
-
Synthesized compounds
-
Fluorescent dye (e.g., SYPRO Orange)
-
Appropriate buffer solution
-
Real-time PCR instrument capable of measuring fluorescence during a thermal gradient.
Procedure:
-
Prepare solutions of the CA isoenzyme and the test compounds in the assay buffer.
-
In a multiwell plate, mix the CA isoenzyme solution with varying concentrations of the test compound.
-
Add the fluorescent dye to each well.
-
Seal the plate and place it in the real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature and measuring the fluorescence at each step.
-
The melting temperature (Tm) of the protein is determined from the inflection point of the fluorescence curve.
-
The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the compound concentration to a suitable binding model.
Safety Information
This compound is classified as a sulfonamide and can be toxic.[1] Oral administration may cause adverse effects such as loss of appetite, nausea, vomiting, and diarrhea, and can potentially harm the liver and kidneys.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[1]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of valuable molecules. Its applications span from life-saving pharmaceuticals, particularly in the development of novel anticancer agents targeting carbonic anhydrases, to essential industrial products like dyes. The synthetic routes are well-established, and a growing body of literature highlights the potential for creating diverse libraries of derivatives with a broad range of biological activities. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this important chemical scaffold.
References
- 1. chembk.com [chembk.com]
- 2. 3-Amino-4-hydroxybenzenesulphonamide CAS#: 98-32-8 [chemicalbook.com]
- 3. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR spectrum [chemicalbook.com]
- 5. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) IR Spectrum [chemicalbook.com]
- 6. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) MS spectrum [chemicalbook.com]
- 7. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 3-Amino-4-hydroxybenzenesulfonamide Derivatives
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of carbonic anhydrases (CAs), with profound implications for anticancer therapies.
Introduction: The Therapeutic Promise of this compound Derivatives
This compound is a versatile chemical scaffold possessing both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which can contribute to favorable pharmacokinetic profiles in its derivatives.[1] This core structure has been ingeniously modified to generate a library of novel compounds, including Schiff bases and aminoketones, which have been systematically evaluated for their biological activity. A significant focus of this research has been on their ability to inhibit various isoforms of carbonic anhydrase, a family of metalloenzymes crucial in cellular pH regulation, a process often dysregulated in cancerous tissues.[1][2]
Synthesis of Novel Derivatives: A Modular Approach
The synthesis of novel this compound derivatives is characterized by a modular and efficient approach, allowing for the generation of diverse chemical entities. The primary synthetic routes involve the formation of Schiff bases and α-amino ketones.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized through the condensation of this compound with a variety of aromatic aldehydes. This reaction is typically carried out in a suitable solvent, such as propan-2-ol, under reflux conditions for a short duration, leading to high yields of the desired products.[3]
Caption: General workflow for the synthesis of Schiff base derivatives.
General Synthesis of α-Amino Ketone Derivatives
The synthesis of α-amino ketone derivatives from this compound provides another avenue for structural diversification and exploration of structure-activity relationships.[3]
Caption: General workflow for the synthesis of α-amino ketone derivatives.
Biological Activity: Targeting Carbonic Anhydrases in Cancer
A series of novel this compound derivatives have been synthesized and evaluated for their inhibitory activity against a panel of human carbonic anhydrase isoforms. The affinity of these compounds was determined using a fluorescent thermal shift assay.[1]
Quantitative Analysis of Carbonic Anhydrase Inhibition
The dissociation constants (Kd) for the interaction of the synthesized compounds with various human carbonic anhydrase isoenzymes are summarized below.
| Compound | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |
| Aminoketone 10 | 0.14 | 0.14 | 0.14 | 3.1 | 0.14 |
| Compound 9 | >10 | >10 | >10 | 0.045 | 0.008 |
| Compound 21 | >10 | >10 | >10 | >10 | >10 |
| Acetazolamide | 0.08 | 0.012 | 0.0025 | 0.025 | 0.0058 |
| U-104 | 5.0 | 6.2 | 0.8 | 0.045 | 0.008 |
Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[1]
Anticancer Activity
The synthesized compounds were also assessed for their cytotoxic effects on various cancer cell lines using the MTT assay. The half-maximal effective concentration (EC50) values were determined to quantify their anticancer potency.[1]
| Compound | U-87 (EC50, µM) | MDA-MB-231 (EC50, µM) | PPC-1 (EC50, µM) |
| Compound 9 | 15.1 | 12.8 | 18.5 |
| Compound 21 | 20.3 | 25.1 | 30.2 |
| U-104 | 22.5 | 35.1 | >50 |
| Acetazolamide | >50 | >50 | >50 |
Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[1]
Signaling Pathways in Cancer Modulated by Carbonic Anhydrase Inhibition
Carbonic anhydrases, particularly CA IX and CA II, play a pivotal role in the tumor microenvironment by regulating pH.[1][2] Inhibition of these enzymes can disrupt key signaling pathways essential for cancer cell survival, proliferation, and invasion.
The Role of Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Cells
Under hypoxic conditions, a common feature of solid tumors, the expression of CA IX is upregulated. CA IX contributes to the acidification of the extracellular matrix while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[4] Inhibition of CA IX can reverse this pH gradient, leading to intracellular acidosis and subsequent cell death.
Caption: Role of CA IX in the hypoxic tumor microenvironment.
Carbonic Anhydrase II (CA II) and its Contribution to Tumor Acidosis
Carbonic Anhydrase II is a cytosolic enzyme that also contributes to pH regulation in cancer cells.[5] It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, thereby influencing the intracellular pH and the tumor microenvironment.
Caption: Role of CA II in intracellular pH regulation in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following are outlines of the key experimental protocols employed in the discovery and evaluation of these novel derivatives.
Synthesis of a Representative Schiff Base Derivative
Materials:
-
This compound (1.0 mmol)
-
Appropriate aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Propan-2-ol (10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound in propan-2-ol in a round-bottom flask.
-
Add the aromatic aldehyde to the solution.
-
Heat the mixture to reflux with constant stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold propan-2-ol.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.[3]
Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding
Principle: This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the unfolded protein is used to monitor the unfolding process.
Materials:
-
Purified carbonic anhydrase isoenzyme
-
Synthesized inhibitor compound at various concentrations
-
SYPRO Orange fluorescent dye
-
Real-time PCR instrument
-
Appropriate buffer solution
Procedure:
-
Prepare a master mix containing the CA enzyme and SYPRO Orange dye in the appropriate buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add the inhibitor compound at a range of concentrations to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C, while continuously monitoring the fluorescence.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the ligand concentration to a suitable binding model.[6][7]
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[8][9][10]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel and potent carbonic anhydrase inhibitors. The modular synthesis allows for the creation of diverse libraries of compounds, and the robust biological assays provide a clear path for structure-activity relationship studies. The data presented herein highlights the potential of these derivatives as anticancer agents, particularly in the context of hypoxic tumors where CA IX is overexpressed.
Future research should focus on optimizing the selectivity of these inhibitors for specific CA isoforms to minimize potential off-target effects. Further exploration of the aminoketone and other novel derivatives, coupled with in-depth mechanistic studies and in vivo efficacy evaluations, will be crucial in translating these promising findings into clinically viable cancer therapeutics. The detailed protocols and data provided in this guide are intended to facilitate and accelerate these vital research endeavors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association between the expression of carbonic anhydrase II and clinicopathological features of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. atcc.org [atcc.org]
The Structure-Activity Relationship of 3-Amino-4-hydroxybenzenesulfonamide: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Versatile Scaffold for Carbonic Anhydrase Inhibition and Anticancer Applications
Introduction
3-Amino-4-hydroxybenzenesulfonamide serves as a valuable scaffold in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of sulfonamide antibiotics and various dyes.[1] Its inherent structural features, including a sulfonamide group, an aromatic ring, and amino and hydroxyl functionalities, provide a versatile platform for the development of novel therapeutic agents.[2][3] This technical guide delves into the structure-activity relationship (SAR) studies of this compound derivatives, with a particular focus on their role as carbonic anhydrase inhibitors and their potential applications in oncology. The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the parent molecule can be leveraged to optimize the pharmacokinetic properties of its derivatives, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]
Core Structure and General SAR Principles
The foundational structure of sulfonamide-based antibacterial agents consists of a para-amino benzene sulfonamide skeleton. For optimal activity, several structural features are crucial:
-
The Benzene Ring and Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring.[4] The amino and sulfonyl groups on the benzene ring are essential and should ideally be in a 1,4-position for antibacterial activity.[4]
-
The N4 Amino Group: A free aromatic amino group at the N4 position is generally essential for antibacterial activity. Modifications to this group can lead to prodrugs that are converted to the active form in vivo.[4]
-
The N1 Sulfonamide Group: Substitution on the N1 nitrogen of the sulfonamide group can significantly impact the compound's potency and pharmacokinetic properties.[5] Heterocyclic substituents often lead to highly potent derivatives.[4]
While these principles were established for antibacterial sulfonamides, they provide a foundational understanding for the design of derivatives targeting other enzymes, such as carbonic anhydrases.
SAR of this compound Derivatives as Carbonic Anhydrase Inhibitors
Recent research has focused on the synthesis and evaluation of novel derivatives of this compound as inhibitors of human carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to tumor progression.[2][3][6] A key study synthesized and evaluated a series of Schiff bases, aminoketones, β-amino acids, and imidazole-containing derivatives.[2][3]
Quantitative SAR Data
The following tables summarize the binding affinities (dissociation constant, Kd) of various this compound derivatives for different human carbonic anhydrase isoenzymes and their cytotoxic activity (EC50) against several cancer cell lines.
Table 1: Binding Affinity (Kd, µM) of this compound Derivatives for Human Carbonic Anhydrase Isoenzymes [2][3]
| Compound | Modification | CA I | CA II | CA VII | CA IX | CA XII | CA XIII | CA XIV |
| 2 | Schiff Base (R = Ph) | 1.8 | 0.15 | >10 | 0.091 | >10 | >10 | >10 |
| 3 | Schiff Base (R = 4-FPh) | 1.9 | 0.16 | >10 | 0.098 | >10 | >10 | >10 |
| 4 | Schiff Base (R = 4-ClPh) | 2.1 | 0.18 | >10 | 0.11 | >10 | >10 | >10 |
| 10 | Aminoketone (R = Ph) | 0.14 | 0.18 | 0.31 | 0.25 | >10 | >10 | 3.1 |
| 12 | Aminoketone (R = 4-ClPh) | 0.25 | 0.3 | 0.55 | 0.45 | >10 | >10 | 5.2 |
| 24 | β-Alanine derivative | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 25 | β-Alanine methyl ester | 0.025 | 0.008 | 0.006 | 0.009 | 0.02 | 0.015 | 0.03 |
| 28 | Pyrrolidinone derivative | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 19 | Imidazole derivative (R=Ph) | 0.08 | 0.03 | 0.01 | 0.012 | 0.03 | 0.02 | 0.04 |
Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[2][3]
Table 2: Cytotoxic Activity (EC50, µM) of Selected Derivatives against Cancer Cell Lines [3]
| Compound | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) | HF (Fibroblasts) |
| 9 | 58.4 | 33.2 | 34.5 | 30.1 |
| 12 | >100 | 85.6 | 79.4 | >100 |
| 18 | >100 | >100 | >100 | >100 |
| 21 | 65.3 | 45.1 | 55.8 | >100 |
Data extracted from "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures".[3]
Experimental Protocols
General Synthesis of Schiff Base and Aminoketone Derivatives
The synthesis of Schiff bases involves the condensation of this compound with various aromatic aldehydes. The aminoketone derivatives are synthesized by reacting the parent compound with bromoacetophenones.[2]
Caption: General synthetic routes for Schiff base and aminoketone derivatives.
Biological Evaluation: Fluorescent Thermal Shift Assay (FTSA)
The binding affinities of the synthesized compounds to various human carbonic anhydrase isoenzymes were determined using the fluorescent thermal shift assay (FTSA). This method measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. An increase in Tm is indicative of ligand binding and stabilization of the protein. The dissociation constant (Kd) is then calculated by fitting the change in Tm as a function of the inhibitor concentration to a theoretical binding model.[1]
Biological Evaluation: MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability. The half-maximal effective concentration (EC50) was determined for the most active compounds.[3][6]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Cancer
The anticancer activity of many this compound derivatives is linked to their inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[2][7][8] Its primary role is to maintain the intracellular pH of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby acidifying the extracellular microenvironment.[2][8] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[2]
By inhibiting CA IX, these sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to intracellular acidification and ultimately apoptosis.[9] Furthermore, CA IX has been shown to be involved in cell adhesion and can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][10]
Caption: Role of CA IX in cancer and the mechanism of its inhibition.
Conclusion
This compound is a promising and adaptable scaffold for the design and synthesis of novel therapeutic agents. The structure-activity relationship studies of its derivatives have revealed potent and selective inhibitors of carbonic anhydrases, particularly the cancer-associated isoform CA IX. The quantitative data presented in this guide highlights the potential for further optimization of these compounds to enhance their efficacy and selectivity. The detailed experimental protocols provide a foundation for researchers to build upon in their drug discovery efforts. A deeper understanding of the signaling pathways affected by these inhibitors will be crucial in developing targeted and effective anticancer therapies. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their in vivo efficacy in relevant cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Pharmacokinetic and ADME Profile of 3-Amino-4-hydroxybenzenesulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 3-Amino-4-hydroxybenzenesulfonamide and its structurally related compounds. Due to the limited availability of specific quantitative ADME data for this compound, this document leverages data from the closely related and foundational sulfonamides, sulfanilamide and sulfacetamide, to provide a representative profile. This guide is intended to inform researchers and drug development professionals on the key characteristics of this class of compounds.
Core Pharmacokinetic and ADME Parameters
The pharmacokinetic properties of small molecule drugs are critical to their efficacy and safety. For sulfonamides like this compound, the presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring) regions suggests the potential for favorable ADME characteristics.[1][2] These compounds serve as important scaffolds in the development of new therapeutic agents, including antibiotics and carbonic anhydrase inhibitors.[1][2][3]
Table 1: Representative Pharmacokinetic Parameters of Structurally Similar Sulfonamides
| Parameter | Sulfanilamide | Sulfacetamide | Notes |
| Absorption | Readily absorbed orally and topically.[1] | 100% oral absorption.[3] | Sulfonamides are generally well-absorbed from the gastrointestinal tract. |
| Plasma Protein Binding | Data not readily available. | 80-85%[3] | The extent of binding influences the free drug concentration available for therapeutic effect. |
| Metabolism | Metabolized by acetylation.[1] | Metabolized in the liver to inactive metabolites, primarily via acetylation.[3] | Acetylation is a common metabolic pathway for sulfonamides. |
| Elimination Half-life (t½) | ~4.1 hours (in calves, IV), ~10 hours (in cows, oral)[4] | 7 - 12.8 hours[3] | The half-life can vary depending on the species and route of administration. |
| Excretion | Excreted through the urine.[1] | Excreted in the urine, largely unchanged.[5] | Renal excretion is the primary route of elimination for many sulfonamides. |
Note: The data presented for sulfanilamide and sulfacetamide are intended to provide a general understanding of the pharmacokinetic profile of simple aminobenzenesulfonamides. Specific values for this compound may vary.
Experimental Protocols for ADME Profiling
The following are detailed methodologies for key in vitro experiments used to characterize the ADME profile of sulfonamide compounds.
Caco-2 Permeability Assay (Intestinal Absorption)
This assay is a widely accepted in vitro model to predict human intestinal absorption of drug candidates.
Methodology:
-
Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer of enterocytes that form tight junctions.
-
Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.
-
Assay Procedure:
-
The Caco-2 monolayers are washed with the transport buffer.
-
The test compound (e.g., this compound) is added to the apical (A) side of the monolayer to assess absorption (A→B transport).
-
To assess efflux, the compound is added to the basolateral (B) side (B→A transport).
-
Samples are collected from the receiver compartment at various time points.
-
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined to identify if the compound is a substrate for efflux transporters.
Figure 1: Experimental workflow for the Caco-2 permeability assay.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Materials: Liver microsomes (human or other species), NADPH regenerating system (cofactor for CYP450 enzymes), and a suitable buffer (e.g., potassium phosphate buffer).
-
Assay Procedure:
-
The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.
-
A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Figure 2: Experimental workflow for the metabolic stability assay.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to proteins in the blood plasma.
Methodology:
-
Materials: A semi-permeable membrane, plasma (human or other species), and a dialysis buffer (e.g., phosphate-buffered saline).
-
Assay Procedure:
-
The test compound is added to plasma.
-
The plasma containing the compound is placed on one side of a semi-permeable membrane, and the dialysis buffer is placed on the other side.
-
The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.
-
Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two compartments.
References
Potential Therapeutic Targets for 3-Amino-4-hydroxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzenesulfonamide is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its inherent structural features, including a primary sulfonamide group, an aromatic ring, and amino and hydroxyl functionalities, make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on the compelling evidence for its derivatives as potent inhibitors of carbonic anhydrases and their implications in oncology. Additionally, its role as a precursor for somatostatin receptor 5 antagonists is explored. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Therapeutic Target: Carbonic Anhydrases (CAs)
The primary and most extensively studied therapeutic targets for derivatives of this compound are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological processes. Several CA isoforms are overexpressed in various pathologies, particularly in cancer, making them attractive targets for drug development.
Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against a range of CA isoenzymes, including CA I, II, VII, IX, and XII.[1] The sulfonamide moiety is essential for the inhibitory mechanism, as it coordinates with the zinc ion in the active site of the enzyme. The remainder of the this compound scaffold can be chemically modified to achieve varying degrees of potency and selectivity for different CA isoforms.[1]
Quantitative Data: Carbonic Anhydrase Inhibition
The binding affinities of various derivatives of this compound for several human carbonic anhydrase isoenzymes have been determined, primarily using the fluorescent thermal shift assay (FTSA). The dissociation constants (Kd, in µM) are summarized in the table below. Lower Kd values indicate stronger binding affinity.
| Compound | Target CA Isoenzyme | Dissociation Constant (Kd, µM) |
| Aminoketone 10 | CA I | 0.14 |
| CA II | Not Specified | |
| CA VII | Not Specified | |
| CA IX | Not Specified | |
| CA XIV | 3.1 | |
| Compound 9 | Multi-CA inhibitor | Not Specified |
| Compound 21 | (Not a CA binder) | Not Specified |
| Compound 25 | CA I | Not Specified |
| CA II | Not Specified |
Table 1: Binding affinities of selected this compound derivatives to human carbonic anhydrase isoenzymes. Data extracted from a study by Vainauskas et al.[1]
Anti-cancer Activity
The inhibition of tumor-associated CA isoenzymes, particularly CA IX and CA XII, is a promising strategy for cancer therapy. These isoforms are often upregulated in response to the hypoxic tumor microenvironment and contribute to the acidification of the extracellular space, which promotes tumor progression, invasion, and metastasis.[1]
Derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that inhibits 50% of cell viability, have been determined using the MTT assay.
| Compound | Cancer Cell Line | EC50 (µM) |
| Compound 9 | Human glioblastoma U-87 | Not Specified |
| Triple-negative breast cancer MDA-MB-231 | Not Specified | |
| Prostate adenocarcinoma PPC-1 | Not Specified | |
| Compound 21 | Human glioblastoma U-87 | Not Specified |
| Triple-negative breast cancer MDA-MB-231 | Not Specified | |
| Prostate adenocarcinoma PPC-1 | Not Specified |
Table 2: Anti-proliferative activity of selected this compound derivatives against various cancer cell lines. Data from a study by Vainauskas et al.[2]
Secondary Therapeutic Target: Somatostatin Receptor Subtype 5 (SSTR5)
This compound also serves as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SSTR5).[1][4] SSTR5 is a G-protein coupled receptor involved in the regulation of hormone secretion and cell proliferation.[5][6] Antagonism of SSTR5 is being investigated for various therapeutic applications, including the treatment of neuroendocrine tumors and diabetes. The development of SSTR5 antagonists from this compound represents a distinct and promising avenue for future research.
Signaling Pathways
Carbonic Anhydrase IX and Tumor Acidosis
In the hypoxic core of solid tumors, the transcription factor HIF-1α is stabilized and induces the expression of carbonic anhydrase IX (CA IX). CA IX, located on the cell surface, catalyzes the conversion of CO2 to bicarbonate and protons in the extracellular space. This contributes to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe). This acidic pHe promotes the activity of proteases involved in extracellular matrix degradation, facilitating tumor cell invasion and metastasis.
Caption: CA IX-mediated pH regulation in cancer.
Somatostatin Receptor 5 (SSTR5) Signaling
Somatostatin Receptor 5 (SSTR5) is a G-protein coupled receptor that, upon binding to its ligand somatostatin, primarily couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate various downstream effectors, including protein kinase A (PKA), leading to the inhibition of hormone secretion and cell proliferation.
Caption: SSTR5 signaling cascade.
Experimental Protocols
Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding Affinity
This method is used to determine the binding affinity of inhibitors to carbonic anhydrases by measuring the change in the protein's melting temperature (Tm) upon ligand binding.
-
Protein and Ligand Preparation:
-
Recombinant human carbonic anhydrase isoenzymes are purified and diluted to a final concentration of 2-20 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
The test compounds (derivatives of this compound) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
-
Assay Setup:
-
The assay is performed in a 96- or 384-well PCR plate.
-
Each well contains the CA protein, the fluorescent dye SYPRO Orange (which binds to hydrophobic regions of unfolded proteins), and the test compound at a specific concentration.
-
Control wells containing protein and dye without the compound are included.
-
-
Thermal Denaturation:
-
The plate is placed in a real-time PCR instrument.
-
A temperature gradient is applied, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
The fluorescence of SYPRO Orange is monitored in real-time as the temperature increases.
-
-
Data Analysis:
-
As the protein unfolds, SYPRO Orange binds, and the fluorescence signal increases, creating a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm with the ligand.
-
The dissociation constant (Kd) is determined by fitting the ΔTm values at different ligand concentrations to a dose-response curve.
-
Caption: FTSA experimental workflow.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
-
Cell Culture and Seeding:
-
Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are cultured in appropriate media and conditions (37°C, 5% CO2).
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compounds are dissolved and serially diluted in culture medium to the desired concentrations.
-
The old medium is removed from the cells, and the cells are treated with the compound-containing medium.
-
Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
The plates are incubated for a specific period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Cell viability is calculated as a percentage relative to the untreated control.
-
The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
3D Tumor Spheroid Viability Assay
This assay assesses the effect of compounds on the viability of cells grown in a more physiologically relevant 3D culture model.
-
Spheroid Formation:
-
A single-cell suspension of cancer cells is seeded into ultra-low attachment 96-well plates.
-
The plates are incubated for several days to allow the cells to aggregate and form spheroids.
-
-
Compound Treatment and Spheroid Growth Monitoring:
-
The spheroids are treated with various concentrations of the test compounds.
-
The growth and morphology of the spheroids are monitored over time using microscopy. Spheroid diameter can be measured as an indicator of growth.
-
-
Viability Assessment:
-
After the treatment period, a cell viability reagent (e.g., CellTiter-Glo® 3D, which measures ATP levels) is added to the wells.
-
The luminescence, which is proportional to the number of viable cells in the spheroid, is measured using a plate reader.
-
-
Data Analysis:
-
The viability of the treated spheroids is calculated as a percentage of the untreated controls.
-
The effect of the compounds on spheroid growth and viability is determined.
-
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, highlighting their potential as anti-cancer agents. Furthermore, its utility in synthesizing somatostatin receptor 5 antagonists opens up additional therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile molecule. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to advance them towards clinical applications.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
Methodological & Application
Standard Protocol for the Synthesis of 3-Amino-4-hydroxybenzenesulfonamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-Amino-4-hydroxybenzenesulfonamide, a key intermediate in the preparation of various pharmaceuticals and dyes.[1][2][3] Notably, it serves as a foundational scaffold for the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R).[1][3] The protocols outlined below describe two primary synthetic routes, starting from either 2-nitrochlorobenzene or 2-aminophenol.
Method 1: Synthesis from 2-Nitrochlorobenzene
This multi-step synthesis involves sulfochlorination, ammonolysis, hydrolysis, and reduction.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
-
Slowly add 450 mL of chlorosulfonic acid to 100 g of 2-nitrochlorobenzene in a suitable reaction vessel.
-
Heat the reaction mixture to 100°C and maintain this temperature for 6 hours.
-
Cool the mixture to ambient temperature and continue stirring for an additional 12 hours.
-
In a separate vessel, prepare 800 mL of chilled aqueous ammonia.
-
Slowly and carefully pour the reaction mass into the chilled aqueous ammonia, ensuring the temperature of the ammonia solution does not rise significantly.
-
Stir the resulting mixture for 3 hours at -10°C.
-
Allow the mixture to warm to 23°C and stir for an additional 2 hours.
-
Filter the precipitate and wash the solid three times with 200 mL of water.
-
The crude product can be further purified by recrystallization from toluene to yield 4-chloro-3-nitrobenzenesulfonyl chloride.
Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
-
Dissolve 79.3 g of 4-chloro-3-nitrobenzenesulfonyl chloride in 120 mL of water.
-
Over a period of 4 hours, add 120 mL of concentrated (16%) aqueous ammonia at a temperature of 19°C.[2]
-
After the addition is complete, raise the temperature to 36°C and continue the reaction for 3.5 hours.[2]
-
Cool the reaction mixture and filter the resulting precipitate to obtain 4-chloro-3-nitrobenzenesulfonamide. A product yield of approximately 90% can be expected for this step.[2]
Step 3: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonamide
-
The intermediate 4-chloro-3-nitrobenzenesulfonamide is hydrolyzed by heating in an aqueous solution of sodium hydroxide at 100°C. This step replaces the chlorine atom with a hydroxyl group.
Step 4: Synthesis of this compound
-
The nitro group of 4-hydroxy-3-nitrobenzenesulfonamide is reduced to an amino group using iron turnings in a Béchamp reduction.[4][5]
-
A general procedure for a similar reduction involves suspending the nitro compound in water, heating to approximately 100°C, and then adding iron powder.[6] The reaction is typically carried out in a weakly acidic to weakly alkaline medium (pH 5.5-8.5).
Quantitative Data Summary for Method 1
| Step | Reactant 1 | Reactant 2 | Temperature | Time | Yield |
| 1 | 100 g 2-Nitrochlorobenzene | 450 mL Chlorosulfonic acid | 100°C, then ambient | 6 h, then 12 h | - |
| 2 | 79.3 g 4-Chloro-3-nitrobenzenesulfonyl chloride | 120 mL 16% aq. NH₃ | 19°C, then 36°C | 4 h, then 3.5 h | ~90% |
| 3 | 4-Chloro-3-nitrobenzenesulfonamide | aq. NaOH | 100°C | - | - |
| 4 | 4-Hydroxy-3-nitrobenzenesulfonamide | Iron turnings | ~100°C | - | - |
Data for steps 3 and 4 are based on general procedures and specific yields were not found in the provided search results.
Synthesis Workflow for Method 1
Caption: Synthesis of this compound from 2-Nitrochlorobenzene.
Method 2: Synthesis from 2-Aminophenol
This method provides a more direct route to the target molecule through sulfonation.
Experimental Protocol
-
In a four-necked flask, slowly add 30 g of 2-aminophenol (99% purity) to 56 mL of fuming sulfuric acid (containing ≥20.0% SO₃).[7]
-
Control the addition rate to maintain the reaction temperature at or below 63°C.[7]
-
After the addition is complete, maintain the temperature at 65 ± 2°C for 2 hours to complete the sulfonation reaction.[7]
-
Pour the reaction mixture into 150 mL of water at 30°C.[7]
-
Heat the diluted mixture to 97 ± 1°C to facilitate precipitation.[7]
-
After precipitation is complete, ensure the waste acid concentration is approximately 35 ± 1%.[7]
-
Gradually cool the mixture to 30°C and filter the precipitate.[7]
-
The resulting solid is this compound (also referred to as 2-Aminophenol-4-sulfonic acid in some contexts). A patent describing a similar process reports an overall yield of 90% for the sodium salt of the product.[8]
Quantitative Data Summary for Method 2
| Reactant 1 | Reactant 2 | Temperature | Time | Yield |
| 30 g 2-Aminophenol | 56 mL Fuming H₂SO₄ (≥20% SO₃) | ≤63°C, then 65 ± 2°C | 2 h | ~90% (as sodium salt) |
Synthesis Workflow for Method 2
Caption: Synthesis of this compound from 2-Aminophenol.
Application in Drug Development: Somatostatin Receptor Antagonists
This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential.[1][3] One notable application is in the development of antagonists for the somatostatin receptor subtype 3 (SSTR3), which is a target for various diseases, including certain cancers and neurological disorders.[9] The primary signaling pathway for SSTR3 involves its coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels upon agonist binding.[9] Antagonists developed from this compound can block this signaling cascade.
SSTR3 Signaling Pathway
Caption: Inhibition of the SSTR3 signaling pathway by an antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminophenol-4-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Aminophenol-4-sulfonic acid | 98-37-3 [chemicalbook.com]
- 6. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Amino-4-hydroxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Amino-4-hydroxybenzenesulfonamide as a foundational scaffold for the development of carbonic anhydrase (CA) inhibitors. While specific inhibitory data for the parent compound is not extensively documented in publicly available literature, extensive research on its derivatives highlights the significant potential of this chemical structure in targeting various CA isoforms. This document offers detailed protocols for evaluating the inhibitory activity of this compound and its analogues.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and ion exchange.[1] Dysregulation of CA activity is implicated in several pathologies such as glaucoma, epilepsy, and various cancers, making them a prime target for therapeutic intervention.[2] Aromatic sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.
This compound serves as a versatile starting reagent for synthesizing a range of CA inhibitors. Its derivatives have been shown to exhibit potent and selective inhibition against several human carbonic anhydrase (hCA) isoforms.
Mechanism of Action: Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides against carbonic anhydrase is a well-characterized mechanism. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity. The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors mimic the transition state of this reaction. The deprotonated sulfonamide anion coordinates directly to the Zn²⁺ ion in the active site, displacing the catalytic water molecule/hydroxide ion and preventing the binding of the CO₂ substrate.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Data Presentation: Inhibitory Activities of this compound Derivatives
| Compound Number | Derivative Structure | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA VII (Kd, µM) | hCA IX (Kd, µM) | hCA XII (Kd, µM) |
| 10 | Aminoketone (phenyl) | 3.1 | 0.44 | 0.14 | 0.23 | >30 |
| 12 | Aminoketone (4-chlorophenyl) | 1.8 | 0.30 | 0.086 | 0.11 | >30 |
| 15 | Ketoxime (phenyl) | 1.5 | 0.24 | 0.057 | 1.5 | 2.5 |
| 16 | Ketoxime (4-methoxyphenyl) | 1.1 | 0.12 | 0.045 | 4.8 | 2.8 |
| Acetazolamide | Standard Inhibitor | 0.25 | 0.012 | 0.0025 | 0.025 | 0.0057 |
Data sourced from Grybaitė et al. (2025).
Experimental Protocols
Two primary methods for assessing the interaction of compounds with carbonic anhydrase are detailed below: a biophysical assay to determine binding affinity (Fluorescent Thermal Shift Assay) and a biochemical assay to measure enzymatic inhibition (p-Nitrophenyl Acetate Assay).
Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity (Kd) Determination
This protocol is adapted from methodologies used to assess sulfonamide binding to various CA isoforms. FTSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Workflow for Fluorescent Thermal Shift Assay (FTSA)
Caption: Experimental workflow for determining binding affinity using FTSA.
Materials and Reagents:
-
Purified human carbonic anhydrase isoform(s)
-
This compound or its derivatives
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)
-
Real-Time PCR instrument capable of performing a thermal melt
-
Optically clear PCR plates (96- or 384-well)
-
DMSO for compound dissolution
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the PCR plate, prepare the final reaction mixture. For a 20 µL final volume:
-
10 µL of CA enzyme solution (e.g., 2 µM final concentration in assay buffer).
-
2 µL of the test compound dilution (or DMSO for the no-inhibitor control).
-
8 µL of assay buffer containing the fluorescent dye (e.g., 5x final concentration).
-
-
Plate Sealing and Centrifugation: Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute. Set the instrument to continuously monitor fluorescence.
-
Data Analysis:
-
The raw data will show fluorescence intensity as a function of temperature. The melting temperature (Tm) is the point of maximum inflection in the curve, which can be determined by taking the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) for each compound concentration relative to the DMSO control.
-
Plot ΔTm versus the logarithm of the compound concentration.
-
Fit the resulting dose-response curve to a suitable binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).
-
Protocol 2: p-Nitrophenyl Acetate (p-NPA) Colorimetric Assay for Enzymatic Inhibition (IC50)
This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.
Workflow for p-Nitrophenyl Acetate (p-NPA) Assay
Caption: Experimental workflow for determining IC50 using the p-NPA assay.
Materials and Reagents:
-
Purified human carbonic anhydrase isoform(s)
-
This compound or its derivatives
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
Organic Solvent (e.g., anhydrous acetonitrile or DMSO) for dissolving p-NPA and test compounds
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Methodology:
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA stock solution to the desired concentration in cold assay buffer immediately before use.
-
Compound Solutions: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in the assay buffer.
-
Substrate Solution: Prepare a stock solution of p-NPA (e.g., 3 mM) in anhydrous acetonitrile. This should be prepared fresh.
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (for a total volume of 200 µL):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: Use a known CA inhibitor like Acetazolamide in place of the test compound.
-
-
Enzyme-Inhibitor Pre-incubation: After adding the enzyme to the wells containing the buffer and inhibitor/DMSO, incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation or similar dose-response model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
Application of 3-Amino-4-hydroxybenzenesulfonamide in anticancer research.
Application of 3-Amino-4-hydroxybenzenesulfonamide in Anticancer Research
Application Notes
This compound serves as a versatile chemical scaffold in the development of novel anticancer agents. Its derivatives have shown promise, particularly as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression, metastasis, and resistance to therapy.[1][2] The sulfonamide group within the molecule is a key pharmacophore that can bind to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[1]
Research has focused on synthesizing a series of novel derivatives of this compound to explore their therapeutic potential.[1][3][4] These derivatives have been evaluated for their ability to inhibit various human carbonic anhydrase isoforms and for their cytotoxic effects on different cancer cell lines. Notably, some derivatives have demonstrated significant activity against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1][3] The anticancer activity of these compounds is often linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, such as CAIX, which are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[2][5]
The development of these compounds involves modifying the core structure of this compound to improve binding affinity, selectivity for tumor-associated CA isoforms, and pharmacokinetic properties.[1][4] Structure-activity relationship (SAR) studies are crucial in guiding the rational design of more potent and selective anticancer agents based on this scaffold.[1][2] The ultimate goal is to develop targeted therapies that can overcome the challenges of chemoresistance and improve patient outcomes.[2]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values of selected this compound derivatives against various cancer cell lines, as determined by the MTT assay after 72 hours of incubation.[1]
| Compound | U-87 (Glioblastoma) EC50 (µM) | MDA-MB-231 (Breast Cancer) EC50 (µM) | PPC-1 (Prostate Cancer) EC50 (µM) | Fibroblasts EC50 (µM) |
| Compound 9 | 98.4 ± 11.2 | 48.7 ± 5.6 | 45.3 ± 4.2 | 56.7 ± 11.7 |
| Compound 12 | > 100 | 81.3 ± 10.1 | 79.9 ± 9.8 | > 100 |
| Compound 18 | > 100 | 79.8 ± 11.5 | 88.5 ± 12.1 | > 100 |
| Compound 21 | 99.8 ± 11.5 | 50.1 ± 6.2 | 65.4 ± 7.9 | > 100 |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from studies evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[1][3]
-
Cell Culture: Human cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3 x 10^3 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. These are further diluted with culture medium to achieve the desired final concentrations. The cells are treated with various concentrations of the compounds and incubated for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The EC50 values are calculated from the dose-response curves.
2. 3D Tumor Spheroid Growth Assay
This protocol describes the evaluation of compound efficacy in a more physiologically relevant 3D cell culture model.[1][3]
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well plates at a density of 3 x 10^3 cells per well. The plates are centrifuged at 300 x g for 3 minutes and incubated at 37°C with 5% CO2 to allow spheroid formation.
-
Compound Treatment: After 3 days, when spheroids have formed, they are treated with the test compounds at various concentrations.
-
Spheroid Growth Monitoring: The growth of the spheroids is monitored daily for up to 7 days by capturing images using a microscope. The spheroid diameter is measured using image analysis software.
-
Viability Assessment: At the end of the treatment period, spheroid viability can be assessed using a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The effect of the compounds on spheroid growth and viability is compared to untreated controls.
Visualizations
Caption: Mechanism of action for this compound derivatives.
Caption: Experimental workflow for evaluating anticancer properties.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Somatostatin Receptor Subtype 5 (SST5R) Antagonists Using 3-Amino-4-hydroxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The somatostatin receptor subtype 5 (SST5R) has emerged as a significant therapeutic target for a variety of diseases, including neuroendocrine tumors and metabolic disorders. The development of selective SST5R antagonists is a key area of research. This document provides detailed application notes and protocols for the synthesis and evaluation of SST5R antagonists derived from 3-Amino-4-hydroxybenzenesulfonamide, a versatile starting material for generating diverse chemical scaffolds.[1][2]
The sulfonamide moiety is a well-established pharmacophore in drug discovery, and its incorporation into potential SST5R antagonists is a promising strategy.[1][2] The synthetic routes described herein focus on the generation of Schiff base and α-amino ketone derivatives of this compound. These derivatives can be further modified to explore the structure-activity relationship (SAR) and optimize antagonist potency and selectivity.
SST5R Signaling Pathway
SST5R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Upon agonist binding, SST5R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular processes, including hormone secretion and cell proliferation. Antagonists of SST5R block the binding of endogenous somatostatin, thereby preventing the downstream signaling events.
Synthetic Protocols
The following protocols describe the synthesis of Schiff base and α-amino ketone derivatives of this compound.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol outlines the condensation reaction between this compound and various aromatic aldehydes to form Schiff bases.
Materials:
-
This compound
-
Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Propan-2-ol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in propan-2-ol, add the corresponding aromatic aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold propan-2-ol.
-
Dry the product under vacuum to yield the desired Schiff base derivative.
Protocol 2: General Procedure for the Synthesis of α-Amino Ketone Derivatives
This protocol describes a multi-step synthesis to obtain α-amino ketone derivatives.
Materials:
-
Schiff base derivative (from Protocol 1)
-
Anhydrous diethyl ether
-
Appropriate Grignard reagent (e.g., phenylmagnesium bromide)
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the Schiff base derivative (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding 2 M hydrochloric acid.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the α-amino ketone derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from synthesis to the biological evaluation of potential SST5R antagonists.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and presented for illustrative purposes to demonstrate the application of the described protocols. The chemical structures are representative examples of derivatives that can be synthesized from this compound. Researchers should generate their own experimental data for accurate assessment.
Table 1: Hypothetical SST5R Binding Affinity and Functional Antagonist Activity of Synthesized Derivatives
| Compound ID | R Group (Schiff Base) | R' Group (α-Amino Ketone) | SST5R Binding Affinity (Ki, nM) | SST5R Functional Antagonism (IC50, nM) |
| SST5R-A1 | Phenyl | - | 150 | 250 |
| SST5R-A2 | 4-Chlorophenyl | - | 75 | 120 |
| SST5R-A3 | 4-Methoxyphenyl | - | 200 | 350 |
| SST5R-B1 | - | Phenyl | 50 | 80 |
| SST5R-B2 | - | 4-Fluorophenyl | 30 | 55 |
| SST5R-B3 | - | 2-Naphthyl | 90 | 150 |
Experimental Protocols for Biological Evaluation
Protocol 3: SST5R Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the SST5R.
Materials:
-
Cell membranes prepared from cells overexpressing human SST5R
-
[¹²⁵I]-Somatostatin-28 (Radioligand)
-
Synthesized antagonist compounds
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Non-specific binding control (e.g., unlabeled somatostatin at a high concentration)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized antagonist compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the antagonist compound or the non-specific binding control.
-
Add the [¹²⁵I]-Somatostatin-28 to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: SST5R Functional (cAMP) Assay
This protocol measures the ability of the synthesized compounds to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SST5R
-
SST5R agonist (e.g., somatostatin-14)
-
Forskolin (adenylyl cyclase activator)
-
Synthesized antagonist compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
96-well or 384-well assay plates
Procedure:
-
Seed the SST5R-expressing cells into the assay plates and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized antagonist compounds.
-
Pre-incubate the cells with the antagonist compounds for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the SST5R agonist in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
By following these detailed protocols, researchers can effectively synthesize and evaluate novel SST5R antagonists derived from this compound, contributing to the development of new therapeutics for related diseases.
References
Application Note: High-Performance Liquid Chromatography Analysis of 3-Amino-4-hydroxybenzenesulfonamide
[For Research Use Only]
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-4-hydroxybenzenesulfonamide. This method is crucial for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound and related pharmaceutical agents. The described protocol offers a reliable and sensitive approach for determining the purity and concentration of this compound.
Introduction
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1] Accurate and precise analytical methods are essential for ensuring the quality and consistency of this starting material and its subsequent products. Reverse-phase HPLC is a widely used technique for the analysis of sulfonamides due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methods for similar sulfonamide compounds.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-visible or photodiode array (PDA) detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C8 or C18 column.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (Analytical grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These parameters are based on a validated method for a closely related sulfonamide and are expected to provide good resolution and peak shape for this compound.[3][4][5]
| Parameter | Condition |
| Stationary Phase | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 1.74 g/L Dipotassium hydrogen phosphate in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
| Run Time | 40 minutes |
Table 1: Optimized Chromatographic Conditions
Gradient Program
The use of a gradient elution is recommended to ensure the effective separation of the main analyte from any potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 40 | 90 | 10 |
Table 2: Gradient Elution Program
Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Accurately weigh 1.74 g of dipotassium hydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.[4] Filter and degas the solution before use.
-
Mobile Phase B: Use HPLC grade acetonitrile.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Add approximately 5 mL of diluent (HPLC grade water), sonicate to dissolve, and then dilute to the mark with the diluent.[3][4]
-
Working Standard Solution (approx. 5 µg/mL): Further dilute the standard stock solution to achieve the desired concentration for analysis.
-
Sample Preparation: Accurately weigh a suitable amount of the test sample into a volumetric flask and dissolve it in the diluent to achieve a final concentration within the linear range of the method.[2] For impurity analysis, a sample concentration of approximately 1000 µg/mL may be prepared.[3][4]
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After each run, the peak areas are integrated to calculate the concentration of this compound in the sample.
Method Validation Parameters (Illustrative)
For a related compound, 4-Amino Benzene Sulphonamide, a similar method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision.[3]
| Parameter | Typical Result |
| Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 2% |
| Retention Time | Approximately 8.4 minutes |
Table 3: Typical Method Validation Results for a Related Sulfonamide [3][4]
Experimental Workflow
Caption: Workflow for the RP-HPLC analysis of this compound.
Logical Relationship of Method Parameters
References
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Amino-4-hydroxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from sulfonamide scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity. This document provides a detailed protocol for the synthesis of Schiff bases through the condensation reaction of 3-Amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes. The presented methodologies are based on established literature procedures, ensuring reproducibility and high yields.
General Reaction Scheme
The synthesis involves the reaction of the primary amino group of this compound with the carbonyl group of an aromatic aldehyde to form the corresponding Schiff base.
Caption: General synthesis of Schiff bases.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of Schiff bases derived from this compound.
Materials and Equipment
-
Reagents: this compound, various aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde), propan-2-ol, acetone, hexane, diethyl ether. All reagents should be of analytical grade.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, melting point apparatus, rotary evaporator, standard laboratory glassware.
-
Analytical Instruments: Fourier-Transform Infrared (FT-IR) spectrometer, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), Elemental Analyzer.
General Synthesis Procedure
-
In a round-bottom flask, dissolve 10 mmol of this compound (1.88 g) in 30 mL of propan-2-ol.
-
To this solution, add 14 mmol of the desired aromatic aldehyde.
-
Heat the reaction mixture to reflux with constant stirring for 1 hour.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is then collected by filtration using a Buchner funnel.
-
Wash the collected solid with cold propan-2-ol followed by diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an acetone:hexane (1:1) mixture.[1]
-
Dry the purified product under vacuum.
-
Characterize the final product using FT-IR, NMR, and Mass Spectrometry, and determine its melting point and yield.
Data Presentation
The following table summarizes the quantitative data for representative Schiff bases synthesized from this compound.
| Compound ID | Aromatic Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | 4-Fluorobenzaldehyde | C₁₃H₁₁FN₂O₃S | 57 | 252-254[3] |
| 2 | 4-Chlorobenzaldehyde | C₁₃H₁₁ClN₂O₃S | 91 | 239-241[1] |
Characterization Data for a Representative Compound: 3-((4-chlorobenzylidene)amino)-4-hydroxybenzenesulfonamide
-
Yield: 91%[1]
-
Melting Point: 239-241 °C[1]
-
Appearance: White solid.[1]
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum shows a singlet for the hydroxyl proton at δ 9.98 ppm and a singlet for the azomethine proton (N=CH) at δ 8.74 ppm. The aromatic protons appear as a doublet at δ 8.08 ppm.[1]
-
FT-IR (KBr, cm⁻¹): The spectrum would be expected to show characteristic absorption bands for the O-H, N-H (from the sulfonamide), C=N (imine), and SO₂ stretching vibrations.
-
Elemental Analysis: Calculated for C₁₃H₁₁ClN₂O₃S: C, 53.10%; H, 3.73%; N, 9.51%. Found: C, 53.10%; H, 3.73%; N, 9.51%.[1]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to characterization of the Schiff bases.
Caption: Workflow for Schiff base synthesis.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of Schiff bases from this compound. The straightforward procedure, coupled with high yields and simple purification techniques, makes this method highly applicable for the generation of diverse Schiff base libraries for screening in drug discovery and development programs. The provided characterization data for representative compounds serve as a valuable reference for researchers in the field.
References
Application Note: Evaluating 3-Amino-4-hydroxybenzenesulfonamide Derivatives in 3D Tumor Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they more accurately mimic the physiological environment of solid tumors compared to traditional 2D cell cultures.[1] These models replicate key aspects of tumors such as hypoxia, nutrient gradients, and complex cell-cell interactions.[2] Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities, including anticancer properties.[3][4][5] The 3-Amino-4-hydroxybenzenesulfonamide scaffold, in particular, serves as a valuable starting point for the synthesis of novel therapeutic agents due to its structural features that allow for diverse chemical modifications.[6][7][8]
This document provides detailed protocols for utilizing 3D tumor spheroid models to evaluate the efficacy of novel this compound derivatives. A key mechanism of action for many sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is upregulated under hypoxic conditions and plays a crucial role in tumor cell survival and proliferation by regulating extracellular pH.[9][10]
Mechanism of Action: Inhibition of Carbonic Anhydrase IX
In the hypoxic core of solid tumors, cancer cells upregulate Hypoxia-Inducible Factor 1α (HIF-1α), which in turn transcriptionally activates genes like Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By expelling protons, CA IX contributes to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH, a process that promotes tumor invasion, metastasis, and resistance to therapy. Sulfonamide-based inhibitors, including certain this compound derivatives, can target and inhibit the enzymatic activity of CA IX, leading to intracellular acidification and subsequent cancer cell death.[6][9][10]
Caption: Signaling pathway of CA IX inhibition by sulfonamide derivatives.
Experimental Workflow
The overall process for screening this compound derivatives involves the formation of uniform tumor spheroids, treatment with the compounds of interest, and subsequent analysis of spheroid growth and cell viability.
Caption: High-level workflow for testing derivatives in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the plastic and promote cell-cell aggregation.
Materials:
-
Cancer cell line of interest (e.g., U-87, MDA-MB-231, PPC-1)[6]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Ultra-Low Attachment (ULA) round-bottom 96-well plates
Procedure:
-
Culture cancer cells to approximately 80-90% confluency in standard T-75 flasks.
-
Aspirate the culture medium, wash the cells once with sterile PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Count the cells and determine the viability. Adjust the cell concentration to a final density of 2,500 to 10,000 cells per 100 µL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.[2]
-
Centrifuge the plate at a low speed (e.g., 200 x g for 4 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for the formation of compact spheroids.
Protocol 2: Drug Treatment and Spheroid Growth Analysis
Materials:
-
Pre-formed tumor spheroids in ULA plates
-
This compound derivatives, dissolved in DMSO to create high-concentration stock solutions
-
Complete cell culture medium
-
Inverted microscope with a camera
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.1%.[2]
-
After spheroid formation (Day 0), carefully add 100 µL of the medium containing the test compound (at 2x the final concentration) to each well. Include vehicle control (DMSO) and untreated control wells.
-
Capture brightfield images of the spheroids immediately after treatment (T=0) and at regular intervals (e.g., 24, 48, 72 hours).
-
Measure the spheroid diameters from the captured images using image analysis software (e.g., ImageJ). The spheroid volume can be calculated using the formula: Volume = (π/6) x (average diameter)³.
-
Plot the relative change in spheroid volume over time to assess the inhibitory effect of the compounds on spheroid growth.
Protocol 3: Spheroid Viability Assay
This protocol uses a luminescent- or fluorescent-based assay to quantify the number of viable cells within the spheroid after treatment.
Materials:
-
Treated spheroids in ULA plates
-
Cell viability reagent (e.g., Alamar Blue, CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates (if using a luminescent assay)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
At the end of the treatment period (e.g., 72 hours), allow the plates to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of Alamar Blue reagent to each 200 µL of medium.[2]
-
Incubate the plate for the recommended time (this can range from 1 to 16 hours, depending on the reagent and cell type) at 37°C, protected from light.[2]
-
Measure the fluorescence or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids. Plot the viability against the compound concentration to determine the half-maximal effective concentration (EC50).
Data Presentation
The following tables summarize representative data from studies on novel this compound derivatives, specifically highlighting the differential activity and effects of Compound 9 (a multi-CA inhibitor) and Compound 21 (which does not bind to CAs).[6][7]
Table 1: Half-Maximal Effective Concentration (EC50) of Selected Derivatives in 2D and 3D Cancer Models [6][7]
| Compound | Target Cell Line | EC50 (µM) in 2D Culture | EC50 (µM) in 3D Spheroids | Selectivity (Cancer vs. Fibroblasts) |
| Compound 9 | U-87 Glioblastoma | 65.4 ± 3.4 | > 100 | Not Selective |
| MDA-MB-231 Breast | 32.1 ± 2.6 | 78.5 ± 5.1 | Not Selective | |
| PPC-1 Prostate | 30.9 ± 2.1 | 65.2 ± 4.3 | Not Selective | |
| Compound 21 | U-87 Glioblastoma | 98.7 ± 5.9 | > 100 | 1.5 - 6x Selective |
| MDA-MB-231 Breast | 63.2 ± 4.5 | 89.1 ± 6.7 | 1.5 - 6x Selective | |
| PPC-1 Prostate | 55.8 ± 3.8 | 95.4 ± 7.2 | 1.5 - 6x Selective |
Data adapted from a study on novel 3-amino-4-hydroxy-benzenesulfonamide derivatives. EC50 values represent the concentration that inhibits cell viability by 50%.
Table 2: Qualitative Effects of Derivatives on 3D Spheroid Growth and Morphology [6][12]
| Compound (at 100 µM) | U-87 (Glioblastoma) | MDA-MB-231 (Breast Cancer) | PPC-1 (Prostate Cancer) |
| Control | Compact, spherical growth | Compact, spherical growth | Compact, spherical growth |
| Compound 9 | Spheroids became looser | Slower spheroid growth | Spheroids became looser |
| Compound 21 | Reduced spheroid growth | Reduced spheroid growth | No significant effect |
Observations are based on 72-hour treatment of established spheroids.
Results and Discussion
The presented data demonstrates the utility of 3D spheroid models in evaluating novel anticancer compounds. Both Compound 9, which inhibits multiple carbonic anhydrases, and Compound 21, which likely acts through a different mechanism, were shown to reduce the viability of spheroids from all tested cancer cell lines.[6][12]
Interestingly, the 3D model revealed distinct morphological effects that would not be observable in a 2D monolayer culture. For instance, Compound 9 caused a loss of compactness ("loosening") in U-87 and PPC-1 spheroids, suggesting an impact on cell-cell adhesion or extracellular matrix integrity.[7][12] In contrast, its effect on MDA-MB-231 spheroids was primarily a reduction in growth rate. Compound 21 also reduced the growth of U-87 and MDA-MB-231 spheroids but had a minimal effect on PPC-1 spheroids, indicating cell-line-specific activity in a 3D context.[6][12] These nuanced results underscore the importance of 3D models for a more comprehensive understanding of a compound's anticancer potential.
Conclusion
The use of 3D tumor spheroid models provides a robust and physiologically relevant platform for the preclinical evaluation of this compound derivatives. The detailed protocols and representative data included in this application note offer a framework for researchers to assess compound efficacy, investigate mechanisms of action related to the tumor microenvironment, and identify promising candidates for further development. The distinct effects observed on spheroid growth, viability, and morphology highlight the advantages of 3D screening over traditional 2D methods in cancer drug discovery.
References
- 1. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of 3D Tumor Spheroids for Drug Evaluation Studies [jove.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Thermal Shift Assay for Measuring Protein Binding of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor® assay, is a powerful, high-throughput, and cost-effective biophysical technique used to characterize protein stability and protein-ligand interactions.[1][2] This method is particularly valuable in drug discovery for screening compound libraries and characterizing the binding of small molecules, such as sulfonamides, to their protein targets.[3][4] The principle of FTSA lies in monitoring the thermal denaturation of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein structure, resulting in an increase in the protein's melting temperature (Tm).[5][6] This change in Tm (ΔTm) is a direct measure of the binding event and can be used to determine binding affinity (Kd).[1]
Sulfonamides are a class of compounds with a wide range of therapeutic applications, and many act by inhibiting metalloenzymes, most notably the carbonic anhydrases (CAs).[7][8] FTSA is an excellent tool for rapidly assessing the binding of novel sulfonamide derivatives to various CA isoforms, aiding in the development of potent and selective inhibitors.[1][9]
Principle of the Assay
The FTSA method relies on an environmentally sensitive fluorescent dye, such as SYPRO™ Orange, which has low fluorescence in an aqueous environment but fluoresces strongly upon binding to hydrophobic regions of a protein.[10] In its native, folded state, a protein's hydrophobic residues are predominantly buried within its core. As the temperature is gradually increased, the protein begins to unfold, exposing these hydrophobic pockets. The fluorescent dye then binds to these exposed regions, causing a significant increase in fluorescence intensity. This process generates a sigmoidal melting curve, from which the melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined.[3][11] When a ligand binds to the protein, it generally stabilizes the folded state, requiring a higher temperature to induce unfolding. This results in a shift of the melting curve to a higher temperature and a corresponding increase in the Tm. The magnitude of this thermal shift (ΔTm) is proportional to the binding affinity and concentration of the ligand.[12]
Applications
-
High-Throughput Screening (HTS): Rapidly screen large compound libraries to identify potential binders to a target protein.[3]
-
Hit Validation and Lead Optimization: Confirm the binding of initial hits and rank compounds based on their binding affinity to guide lead optimization efforts.[12]
-
Determination of Binding Affinity (Kd): By titrating the ligand concentration, the dissociation constant (Kd) can be determined from the dose-dependent change in Tm.[1]
-
Buffer and Formulation Screening: Optimize buffer conditions (pH, salt concentration, additives) to enhance protein stability for structural studies, storage, and enzymatic assays.[10]
-
Analysis of Protein-Protein Interactions: In some cases, FTSA can be used to study the stabilizing effect of one protein binding to another.
Experimental Workflow
The general workflow for a fluorescent thermal shift assay is straightforward and can be completed within a few hours.
Caption: A simplified workflow of a fluorescent thermal shift assay experiment.
Detailed Experimental Protocol
This protocol provides a general guideline for performing an FTSA to measure the binding of sulfonamides to a target protein, such as a carbonic anhydrase isoform. Optimization of specific concentrations and conditions may be required for different proteins and ligands.
Materials:
-
Purified target protein (e.g., Carbonic Anhydrase) of >90% purity
-
Sulfonamide compounds of interest
-
Fluorescent dye (e.g., SYPRO™ Orange, Thermo Fisher Scientific)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-Time PCR instrument with melt curve analysis capability (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)
-
96-well or 384-well PCR plates compatible with the instrument
-
Optical seals for PCR plates
-
Multichannel pipette and/or liquid handling robot
Procedure:
-
Protein Preparation:
-
Prepare a stock solution of the target protein in the assay buffer. A typical final protein concentration in the assay is between 2-10 µM.
-
Centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any aggregates before use.
-
-
Ligand (Sulfonamide) Preparation:
-
Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the sulfonamide stock solution in the assay buffer to achieve the desired final concentrations for the binding assay. The final DMSO concentration in the assay should typically be kept below 1-2% to avoid protein destabilization.
-
-
Dye Preparation:
-
Dilute the SYPRO™ Orange dye stock solution (typically 5000x in DMSO) in the assay buffer. A final concentration of 5x is often a good starting point. The optimal dye concentration should be determined empirically for each protein.
-
-
Assay Plate Setup (96-well format, 20 µL final volume):
-
Prepare a master mix containing the protein and the fluorescent dye in the assay buffer.
-
In each well of the PCR plate, add the appropriate volume of the sulfonamide dilution or buffer (for the no-ligand control).
-
Add the protein-dye master mix to each well to reach the final volume of 20 µL.
-
Include appropriate controls:
-
No-ligand control: Protein, dye, and buffer with solvent (e.g., DMSO) equivalent.
-
No-protein control: Dye and buffer to check for background fluorescence.
-
-
Seal the plate firmly with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in the Real-Time PCR instrument.
-
Set up a melt curve protocol:
-
Initial hold: 25°C for 1-2 minutes.
-
Temperature ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Data collection: Set the instrument to collect fluorescence data at each temperature increment (e.g., every 0.5°C). Ensure the appropriate excitation and emission wavelengths for the dye are selected (for SYPRO™ Orange, typically ~470 nm excitation and ~570 nm emission).
-
-
-
Data Analysis:
-
Export the raw fluorescence data.
-
Plot fluorescence intensity versus temperature for each well to generate the melting curves.
-
Determine the melting temperature (Tm) for each curve. The Tm is typically calculated as the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve (-dF/dT).
-
Calculate the thermal shift (ΔTm) for each sulfonamide concentration: ΔTm = Tm (with ligand) - Tm (no-ligand control).
-
To determine the dissociation constant (Kd), plot the ΔTm values against the logarithm of the sulfonamide concentration and fit the data to a sigmoidal dose-response equation.
-
Data Presentation: Quantitative Analysis of Sulfonamide Binding to Carbonic Anhydrases
The following tables summarize the binding affinities (as dissociation constants, Kd, or inhibition constants, Ki) of various sulfonamides to different human carbonic anhydrase (hCA) isoforms, as determined by FTSA and other biophysical methods.
Table 1: Binding Affinities (Kd/Ki in nM) of Selected Sulfonamides for Human Carbonic Anhydrase Isoforms
| Sulfonamide | hCA I | hCA II | hCA IX | hCA XII | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [7] |
| Methazolamide | 50 | 14 | 20 | 4.5 | [9] |
| Dorzolamide | 3000 | 3 | 45 | 48 | [13] |
| Brinzolamide | 3100 | 3.1 | 41 | 51 | [13] |
| Sulfanilamide | 7500 | 200 | - | - | [2] |
| Indisulam | - | 4.8 | 0.6 | 1.1 | [5] |
| Celecoxib | 11000 | 230 | 47 | 6.3 | [9] |
| Valdecoxib | 15000 | 350 | 35 | 4.1 | [9] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.
Table 2: Comparative Inhibitory Activity (Ki in nM) of Novel Sulfonamide Derivatives
| Compound | hCA I | hCA II | hCA IX | hCA XII | Reference |
| 1-Methylcyclobutane-1-sulfonamide | >10000 | 850 | 95 | 120 | [5] |
| 4-(2-Aminoethyl)benzenesulfonamide | 102 | 1.4 | 14 | 21 | [9] |
| 4-Carboxyethylbenzenesulfonamide | 7800 | 40 | 58 | 39 | [9] |
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer
Sulfonamide inhibitors often target carbonic anhydrase isoforms IX and XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[14] The diagram below illustrates the role of CA IX and CA XII in cancer cell signaling.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase XII Expression Is Modulated during Epithelial Mesenchymal Transition and Regulated through Protein Kinase C Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology Reimagined: Molecular, Metabolic, and Microenvironmental Forces Driving Epithelial Cancers [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 3-Amino-4-hydroxybenzenesulfonamide Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the experimental design and in vitro testing of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives for their potential anticancer activity. Sulfonamide derivatives have shown promise as therapeutic agents, and this guide outlines a systematic approach to evaluate their efficacy and elucidate their mechanism of action in cancer cell lines.[1][2] The protocols herein cover essential assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key cancer-related signaling pathways.
Recent studies on this compound derivatives have indicated potential cytotoxic effects against various cancer cell lines, including glioblastoma, breast cancer, and prostate cancer.[3][4] While some sulfonamides are known carbonic anhydrase inhibitors, certain derivatives of this compound may act through alternative mechanisms, making a thorough investigation of their mode of action crucial.[3][4][5]
These application notes are designed to provide a robust framework for researchers to generate reliable and reproducible data, facilitating the identification of promising lead compounds for further development.
Experimental Workflow
The overall experimental workflow is designed to progress from broad screening to more specific mechanistic studies.
Caption: Experimental workflow for evaluating sulfonamide derivatives.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison of multiple this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines (IC50 in µM)
| Compound ID | Derivative Name/Code | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | U-87 MG (Glioblastoma) | A549 (Lung Cancer) |
| 1 | Derivative A | ||||
| 2 | Derivative B | ||||
| 3 | Derivative C | ||||
| Control | Doxorubicin |
Table 2: Apoptosis Induction by this compound Derivatives at IC50 Concentration (48h)
| Compound ID | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells |
| 1 | |||
| 2 | |||
| 3 | |||
| Control |
Table 3: Cell Cycle Distribution in Cancer Cells Treated with this compound Derivatives at IC50 Concentration (24h)
| Compound ID | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 1 | |||
| 2 | |||
| 3 | |||
| Control |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, U-87 MG for glioblastoma, and A549 for lung cancer).
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the sulfonamide derivatives.[6][7][8][9]
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the sulfonamide derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17][18][19]
-
Cell Seeding and Treatment: Seed 5 x 10⁵ cells in a 60 mm dish and treat with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer, such as PI3K/Akt and MAPK/ERK.[20][21][22][23] The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival, and its abnormal activation is common in many cancers.[24][25][26][27][28] The PI3K/Akt pathway is also a central regulator of cell survival, growth, and proliferation, and its components are frequently altered in human cancers.[29][30][31][32][33]
-
Protein Extraction: Treat cells with the sulfonamide derivatives at their IC50 concentrations for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against: p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the PI3K/Akt and MAPK/ERK signaling pathways, which are key targets for investigation.
Caption: The PI3K/Akt signaling pathway.
Caption: The MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. biotium.com [biotium.com]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. 2. Annexin-V (Apoptosis assay) and activated caspase-3 measurement [bio-protocol.org]
- 14. biocompare.com [biocompare.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ovid.com [ovid.com]
- 28. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 29. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 31. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 33. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Troubleshooting & Optimization
Improving the yield and purity of 3-Amino-4-hydroxybenzenesulfonamide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Amino-4-hydroxybenzenesulfonamide synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low yield of the final product. | Incomplete sulfonation reaction. | - Ensure the use of concentrated sulfuric acid (98% or higher). - Increase the reaction time or temperature as per the protocol. - Check the molar ratio of sulfuric acid to o-aminophenol. |
| Degradation of the starting material or product. | - Avoid excessively high temperatures during the reaction. - Work under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | ||
| Loss of product during work-up and purification. | - Optimize the pH for precipitation of the product. - Use an appropriate solvent system for recrystallization to minimize solubility losses. | ||
| PUR-001 | The isolated product is discolored (brown or dark). | Oxidation of the aminophenol moiety. | - Handle the starting material and product under an inert atmosphere. - Use degassed solvents for the reaction and purification. - Store the final product protected from light and air. |
| Formation of polymeric byproducts. | - Maintain strict temperature control during the reaction. - Use high-purity starting materials. | ||
| PUR-002 | Presence of significant impurities in the final product. | Formation of isomeric byproducts (e.g., 2-amino-3-hydroxybenzenesulfonamide). | - Control the reaction temperature carefully, as temperature can influence isomer distribution. |
| Disulfonation of the aromatic ring. | - Avoid a large excess of the sulfonating agent. - Control the reaction time and temperature to favor monosulfonation. | ||
| Unreacted starting material. | - Increase the reaction time or temperature moderately. - Ensure efficient mixing of the reactants. | ||
| RXN-001 | The reaction mixture becomes very thick and difficult to stir. | Precipitation of the product or intermediates. | - If the protocol allows, a co-solvent might be used, though this is not common for sulfonation with sulfuric acid alone. - Ensure the stirring mechanism is robust enough to handle viscous mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and direct method is the sulfonation of ortho-aminophenol using concentrated sulfuric acid. This approach is favored for its simplicity and relatively high yield.[1]
Q2: How does reaction temperature affect the sulfonation of o-aminophenol?
A2: Temperature is a critical parameter. In the sulfonation of phenols, lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer. For o-aminophenol, the directing effects of the amino and hydroxyl groups will influence the position of sulfonation. Precise temperature control is necessary to ensure the desired isomer is the major product.
Q3: What is the role of the concentration of sulfuric acid?
A3: The concentration of sulfuric acid is crucial for the success of the sulfonation. Concentrated sulfuric acid (typically 98% or fuming sulfuric acid) is required to act as the sulfonating agent. If the acid is too dilute, the reaction rate will be significantly lower or may not proceed at all.
Q4: My final product has a persistent color. How can I decolorize it?
A4: Discoloration is often due to oxidation. During recrystallization, you can try adding a small amount of a reducing agent like sodium dithionite or using activated carbon to adsorb the colored impurities. However, preventing oxidation in the first place by using an inert atmosphere is the best approach.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield and purity of this compound, based on a patented synthesis method.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | o-Aminophenol | o-Aminophenol |
| Sulfonating Agent | 98% Sulfuric Acid | 98% Sulfuric Acid |
| Molar Ratio (Acid:Amine) | ~4:1 | Not specified |
| Reaction Temperature | 50-60°C | Not specified |
| Reaction Time | ~5 hours | Not specified |
| Reported Yield | ~90% (of the corresponding sodium salt) | Not specified |
| Reported Purity (HPLC) | 98% | Not specified |
Data is adapted from patent CN1850796A.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation of o-Aminophenol
This protocol is based on the method described in patent CN1850796A.[1]
Materials:
-
o-Aminophenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (approx. 4.0 eq)
-
Sodium Hydroxide solution (30%)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 200 mL of 98% sulfuric acid (approx. 3.68 moles).
-
Addition of o-Aminophenol: To the stirred sulfuric acid, slowly add 100 g of o-aminophenol (approx. 0.92 moles) in portions. The temperature should be monitored and controlled.
-
Sulfonation Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for approximately 5 hours with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to ensure the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Precipitation and Neutralization: The product may precipitate as the sulfonic acid. To obtain the sodium salt for easier handling and purification, the acidic solution can be carefully neutralized with a 30% sodium hydroxide solution to a pH where the product precipitates. This step should be done in an ice bath to control the exothermic reaction.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude this compound to a flask. Add a minimum amount of hot solvent (e.g., deionized water or an ethanol/water mixture) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Hot filter the solution to remove the activated carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven at an appropriate temperature.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
References
Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-4-hydroxybenzenesulfonamide in experimental assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in the laboratory.
Issue 1: The compound is not dissolving in the chosen solvent.
-
Possible Cause: this compound has limited solubility in many common solvents. It is known to be slightly soluble in water but shows better solubility in acidic or alkaline solutions and in methanol.[1]
-
Solution:
-
Solvent Selection: If not already in use, switch to methanol or an aqueous solution with adjusted pH. For many biological assays, Dimethyl Sulfoxide (DMSO) is a common initial solvent for creating a high-concentration stock solution.
-
pH Adjustment: Since the compound is soluble in acidic and alkaline conditions, cautiously adjusting the pH of your aqueous solution can significantly improve solubility. For acidic conditions, a small amount of HCl can be added. For alkaline conditions, NaOH can be used. Always check the compatibility of the adjusted pH with your specific assay.
-
Physical Assistance: Gentle heating (e.g., in a 37°C water bath) and sonication can aid in the dissolution process. However, be mindful of the compound's stability under prolonged heat.
-
Issue 2: The compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.
-
Possible Cause: This phenomenon, often called "solvent shock," occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment where the compound is less soluble.
-
Solution:
-
Pre-warm the Diluent: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the compound's stock solution.
-
Gradual Dilution: Add the stock solution dropwise to the pre-warmed diluent while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Lower Stock Concentration: Prepare a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your aqueous phase, but it reduces the severity of the solvent shock.
-
Use of Co-solvents: If compatible with your experimental setup, consider using a co-solvent system. Polyethylene glycol (PEG) and ethanol are examples of co-solvents that can help maintain solubility in aqueous solutions.
-
Serum in Media: For cell-based assays, the presence of serum (like Fetal Bovine Serum - FBS) can sometimes help to stabilize the compound and prevent precipitation.
-
Issue 3: Inconsistent or unexpected results in biological assays.
-
Possible Cause: Undissolved compound can lead to inaccurate final concentrations and unreliable experimental outcomes. Precipitation during the experiment can also affect the results.
-
Solution:
-
Visual Inspection: Before starting your assay, visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should be remade using the troubleshooting steps above.
-
Solubility Testing: Perform a preliminary solubility test to determine the approximate solubility limit of this compound in your final assay buffer. This will help you to work within a concentration range where the compound remains fully dissolved.
-
Inclusion of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-80) can help to maintain the solubility of hydrophobic compounds. The compatibility of surfactants with your specific assay must be verified.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For most biological applications, starting with a high-concentration stock solution in an organic solvent is recommended. DMSO is a common choice due to its high solvating power for a wide range of compounds. Methanol is another viable option where the compound is known to be soluble.[2][3]
Q2: What is the solubility of this compound in water?
Q3: How does pH affect the solubility of this compound?
A3: The compound's solubility is significantly influenced by pH. It is more soluble in acidic and alkaline solutions compared to neutral water.[1] This is likely due to the presence of amino and hydroxyl groups that can be protonated or deprotonated, leading to the formation of more soluble salt forms.
Q4: Can I heat the solution to dissolve the compound?
A4: Gentle heating can be used to aid dissolution. However, it is important to be cautious as excessive or prolonged heating can potentially degrade the compound. It is advisable to use the lowest effective temperature for the shortest possible time.
Q5: Are there any general strategies to improve the solubility of sulfonamide compounds?
A5: Yes, several strategies can be employed for poorly soluble sulfonamides. These include the use of co-solvents (e.g., ethanol, propylene glycol, PEG, DMSO), pH adjustment to favor the ionized form, and the use of complexation agents like cyclodextrins.
Data and Protocols
Solubility Summary
While precise quantitative data is limited in publicly available literature, the following table summarizes the known solubility characteristics of this compound.
| Solvent/Condition | Solubility | Reference |
| Water | Slightly Soluble | [1] |
| Acidic Solutions | Soluble | [1] |
| Alkaline Solutions | Soluble | [1] |
| Methanol | Soluble | [2][3] |
| DMSO | Generally used as a solvent for similar poorly soluble compounds | N/A |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 1.882 mg of this compound (Molecular Weight: 188.2 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the tube.
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before use.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Protocol for preparing a stock solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for separating 3-Amino-4-hydroxybenzenesulfonamide and its byproducts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) separation of 3-Amino-4-hydroxybenzenesulfonamide and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What makes the HPLC separation of this compound and its byproducts challenging?
The primary challenge stems from the high polarity of this compound. Polar analytes have limited interaction with traditional nonpolar stationary phases like C18, leading to poor retention and early elution, often near the solvent front. Furthermore, the amine group can engage in secondary interactions with residual silanol groups on the silica-based column packing, resulting in peak tailing.
Q2: What is a recommended starting point for developing an HPLC method for this compound?
A good starting point is a reversed-phase (RP) method using a C18 column.[1] The mobile phase should consist of an aqueous component with an acid additive (like phosphoric or formic acid) and an organic modifier such as acetonitrile.[1] Using a column specifically designed for polar analytes (e.g., an "aqueous C18" or polar-embedded phase) can also be beneficial.
Q3: Which HPLC parameters are most critical to optimize for this separation?
The most critical parameters to optimize are:
-
Mobile Phase Composition: The ratio of the aqueous component to the organic modifier (e.g., acetonitrile/water) will control retention.[1]
-
Mobile Phase pH: Adjusting the pH with an acid is crucial. Lowering the pH (e.g., to < 3) can suppress the ionization of silanol groups on the stationary phase, which helps to minimize peak tailing for amine-containing compounds.
-
Stationary Phase Selection: The choice of column is vital. While a standard C18 can work, columns with alternative selectivities (like Phenyl-Hexyl) or those designed for polar compounds often provide better results.[2][3]
Q4: What are potential byproducts or related substances I should be aware of?
Byproducts can arise from the synthesis process. Common related substances may include starting materials like o-aminophenol, isomers, or compounds formed through side reactions such as nitration (e.g., 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid).[4] The specific byproducts will depend on the synthetic route used.
Troubleshooting Guide
Issue 1: Poor or No Retention (Analyte elutes at or near the void volume)
-
Question: My main peak for this compound is eluting very early with little to no retention. What is the cause and how can I fix it?
-
Answer: This is a common issue for highly polar compounds. The analyte has a stronger affinity for the polar mobile phase than the nonpolar stationary phase.
-
Solution 1: Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the overall polarity of the mobile phase, promoting more interaction with the stationary phase and increasing retention.
-
Solution 2: Use an Appropriate Column: Standard C18 columns can sometimes fail to retain very polar compounds, a phenomenon known as "phase collapse" or "ligand folding" in highly aqueous mobile phases.[5] Switch to an "aqueous" compatible C18 (AQ-C18) or a polar-embedded column (e.g., Amide). These are designed to prevent this issue.[2]
-
Solution 3: Consider HILIC: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique specifically designed for the retention of very polar compounds.[2]
-
Issue 2: Significant Peak Tailing
-
Question: The peak for this compound is showing significant tailing. What is causing this and how can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like this is often caused by strong secondary interactions between the positively charged amine group on the analyte and negatively charged, deprotonated silanol groups on the silica surface of the HPLC column.
-
Solution 1: Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to below 3 using an acidifier like phosphoric acid or formic acid.[1] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interaction.
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Ensure you are using such a column. A column with low silanol activity is recommended.[6]
-
Solution 3: Use a Competing Base (Use with Caution): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, this approach is less common with modern columns and can lead to other issues like baseline instability.
-
Issue 3: Poor Resolution Between the Main Peak and Byproducts
-
Question: I cannot achieve baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?
-
Answer: Poor resolution means the selectivity of your method is insufficient.
-
Solution 1: Optimize Mobile Phase: Fine-tune the organic-to-aqueous ratio. Sometimes a small change can significantly impact selectivity. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter elution patterns.
-
Solution 2: Change Stationary Phase Chemistry: If optimizing the mobile phase is not enough, changing the column is the next step. The choice of stationary phase is the most powerful factor in controlling selectivity.[3] Consider a phenyl-based column (e.g., Phenyl-Hexyl) which can provide alternative pi-pi interactions with your aromatic analytes.[2]
-
Solution 3: Adjust Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and may also alter selectivity, potentially improving resolution.
-
Issue 4: Fluctuating Retention Times
-
Question: The retention times for my peaks are shifting between injections. What could be the cause?
-
Answer: Drifting retention times point to an unstable system.
-
Solution 1: Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, ensure the column is re-equilibrated for a sufficient time (at least 10 column volumes) before the next injection.
-
Solution 2: Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a frequent cause of this issue. It is best to pre-mix the aqueous and organic components rather than relying on the pump's online mixing, especially for isocratic methods. Ensure the mobile phase is properly degassed.[7]
-
Solution 3: Use a Column Oven: Temperature fluctuations can affect retention times. Using a thermostatically controlled column oven will ensure a stable operating temperature.
-
Data Presentation
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 or AQ-C18, 250 x 4.6 mm, 5 µm | C18 is a common starting point for RP-HPLC.[1] AQ-C18 is preferred for high aqueous mobile phases. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid is required to control silanol interactions and improve peak shape.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient/Isocratic | Start with Isocratic (e.g., 95:5 A:B) | An isocratic run is simpler to troubleshoot. Adjust the ratio to achieve a retention factor (k') between 2 and 10. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection (UV) | 230 nm or 265 nm | Wavelengths where sulfonamides typically absorb.[8][9] |
| Injection Volume | 5-10 µL | A small injection volume minimizes band broadening. |
Table 2: Troubleshooting Parameter Adjustments
| Issue | Parameter to Adjust | Direction of Change | Expected Outcome |
| Poor Retention | % Organic in Mobile Phase | Decrease | Increase Retention Time |
| Peak Tailing | Mobile Phase pH | Decrease (add acid) | Symmetrical Peak Shape |
| Poor Resolution | Stationary Phase Chemistry | Change (e.g., C18 to Phenyl) | Alter Selectivity |
| High Backpressure | Flow Rate / Sample Prep | Decrease Flow / Filter Sample | Reduce System Pressure |
| Drifting Retention | Column Equilibration Time | Increase | Stable Retention Times |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a robust starting point for the analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of concentrated phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm filter.
-
Working Mobile Phase: Pre-mix Mobile Phase A and Mobile Phase B in the desired ratio (e.g., 95:5 v/v for a starting isocratic run). Degas the mixture by sonication or vacuum degassing before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Execution:
-
Install a suitable reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Set the pump to deliver the working mobile phase at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to the desired wavelength (e.g., 230 nm).
-
Purge the pump to ensure no air bubbles are in the system.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Acquire the data for a sufficient duration to allow all peaks of interest to elute.
-
Mandatory Visualizations
// Node Definitions start [label="Define Separation Goal\n(e.g., Impurity Profiling)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_col [label="Select Initial Column\n(e.g., Aqueous C18)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_mp [label="Select Mobile Phase\n(Acidified Water/ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; initial_run [label="Perform Initial Isocratic Run\n(e.g., 5% ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_retention [label="Evaluate Retention\n(k' between 2-10?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_mp [label="Adjust % Organic\n(ACN concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_shape [label="Evaluate Peak Shape\n(Tailing Factor < 1.5?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH / Additive\n(e.g., 0.1% H3PO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eval_res [label="Evaluate Resolution\n(Rs > 1.5?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_fine [label="Fine Tune Parameters\n(Temp, Flow Rate, Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_col [label="Change Column Chemistry\n(e.g., Phenyl-Hexyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Final Validated Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> select_col; select_col -> select_mp; select_mp -> initial_run; initial_run -> eval_retention; eval_retention -> adjust_mp [label="No"]; adjust_mp -> initial_run; eval_retention -> eval_shape [label="Yes"]; eval_shape -> adjust_ph [label="No"]; adjust_ph -> initial_run; eval_shape -> eval_res [label="Yes"]; eval_res -> optimize_fine [label="Yes"]; optimize_fine -> final; eval_res -> change_col [label="No"]; change_col -> select_mp; } end_dot Caption: Workflow for HPLC method development and optimization.
References
- 1. Benzenesulfonamide, 3-amino-4-hydroxy- | SIELC Technologies [sielc.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 5. hplc.eu [hplc.eu]
- 6. Separation of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
Troubleshooting common problems in the derivatization of 3-Amino-4-hydroxybenzenesulfonamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 3-Amino-4-hydroxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups targeted for derivatization on this compound?
The primary reactive sites for derivatization on this compound are the amino (-NH₂) and hydroxyl (-OH) groups. The sulfonamide (-SO₂NH₂) group can also be modified, though this is less common. Derivatization reactions often aim to introduce new functional groups to alter the molecule's biological activity or physicochemical properties.
Q2: My this compound starting material has darkened in color. Can I still use it?
This compound can oxidize when exposed to air, leading to a darkening in color.[1] While slight discoloration may not significantly impact some reactions, it is best practice to use a pure, off-white starting material for optimal results and to avoid side reactions. If the material is significantly discolored, purification by recrystallization may be necessary.
Q3: What are the key safety precautions when working with this compound and its derivatives?
This compound and its derivatives are sulfonamides and should be handled with care.[1] They can be irritating to the eyes, respiratory system, and skin.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Diazotization reactions, in particular, can produce unstable diazonium salts that may be explosive when isolated in a dry state.[2]
Troubleshooting Common Derivatization Problems
This section provides troubleshooting guidance for common issues encountered during the derivatization of this compound.
Acylation Reactions (e.g., using Acetic Anhydride or Acyl Chlorides)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Acylating Agent | Acylating agents like acyl halides and anhydrides are moisture-sensitive.[3] Use a fresh bottle or a recently opened container of the acylating agent. |
| Insufficient Reagent | Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent.[3][4] |
| Low Reactivity of Amine | The electron-withdrawing sulfonamide group can reduce the nucleophilicity of the amino group. The addition of a non-nucleophilic base like pyridine or triethylamine can help to deprotonate the amine and increase its reactivity.[3] |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[3] |
| Incorrect Solvent | Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure solubility of both reactants.[3] |
Problem: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Di-acylation | Both the amino and hydroxyl groups may have been acylated. Use a stoichiometric amount of the acylating agent and add it dropwise to the reaction mixture to control the reaction.[3] |
| Side Reactions | Impurities in the starting material can lead to side reactions. Ensure the purity of your this compound.[4] |
Troubleshooting Workflow for Low Yield in Acylation
Caption: Troubleshooting logic for low acylation yield.
Diazotization and Azo Coupling Reactions
Problem: Low Yield of Diazonium Salt or Azo Product
| Potential Cause | Troubleshooting Step |
| Incorrect Temperature | Diazotization reactions must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2] |
| Suboptimal pH | The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid in situ from sodium nitrite.[5] |
| Decomposition of Diazonium Salt | The diazonium salt can react with water to form the corresponding phenol.[2] Use the diazonium salt immediately in the subsequent coupling reaction without isolation. |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| C-Coupling | The diazonium salt can couple with unreacted starting material to form an azo compound.[6] This is more likely at higher pH or high concentrations of the diazonium salt. Maintain a low temperature and acidic conditions. |
| Formation of Tar-like Byproducts | This can result from the decomposition of the diazonium salt.[2] Ensure the temperature is strictly controlled and the reaction is not exposed to light. |
Experimental Workflow for Diazotization and Azo Coupling
Caption: General workflow for diazotization and azo coupling.
Purification and Characterization
Q4: How can I purify the derivatives of this compound?
Purification strategies depend on the properties of the derivative. Common methods include:
-
Recrystallization: Effective for crystalline solid products. A variety of solvent systems may need to be screened to find the optimal conditions.
-
Column Chromatography: Useful for purifying non-polar to moderately polar compounds that are difficult to crystallize. Silica gel is a common stationary phase.
-
Semi-preparative HPLC: Can be used for purifying more polar compounds or for achieving very high purity.
Q5: What are the key analytical techniques for characterizing the derivatized products?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the product. For example, in an acylation reaction, the appearance of a new singlet in the ¹H NMR spectrum around 2 ppm would be characteristic of an acetyl group.[7]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. For instance, the formation of an amide bond during acylation will show a characteristic C=O stretch around 1670-1700 cm⁻¹.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.[7]
Experimental Protocols
General Protocol for N-Acylation of this compound
-
Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in an appropriate anhydrous aprotic solvent (e.g., DCM, THF). If the reaction requires a base, add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Reaction: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. If using an organic solvent like DCM, separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Diazotization of this compound
-
Preparation of Amine Salt Solution: Suspend 1 equivalent of this compound in a solution of a strong mineral acid (e.g., 2.5 equivalents of HCl in water).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrosation: Dissolve 1 equivalent of sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cold amine salt suspension, ensuring the temperature remains below 5 °C.
-
Completion: Stir the reaction mixture at 0-5 °C for 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately for subsequent reactions.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
How to enhance the stability of 3-Amino-4-hydroxybenzenesulfonamide in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-Amino-4-hydroxybenzenesulfonamide in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown. What is causing this discoloration?
A1: The discoloration of your this compound solution is likely due to oxidation. The aminophenol structure is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. This process forms colored quinone-imine species, which can further polymerize into dark-colored products.[1]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The rate of degradation can be pH-dependent. Generally, aminophenols are more susceptible to oxidation at higher (alkaline) pH.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Light: Exposure to light, especially UV light, can promote photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of the aminophenol moiety.[1]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidation.[1]
Q3: How can I prevent the degradation of my this compound solution?
A3: To enhance the stability of your solution, consider the following preventative measures:
-
Use an Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to protect the solution from light.[1]
-
Control pH: Maintain the pH of the solution in a range where the compound is most stable, which typically is on the acidic side for aminophenols.
-
Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
-
Use Antioxidants: Add antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution to inhibit oxidative degradation.[1]
-
Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Q4: What are the likely degradation products of this compound?
A4: The degradation of this compound can proceed through several pathways, including oxidation of the aminophenol ring and hydrolysis of the sulfonamide group. Potential degradation products may include quinone-imines and sulfanilic acid derivatives.[2]
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution Upon Preparation
-
Possible Cause: Immediate oxidation due to the presence of dissolved oxygen in the solvent and exposure to ambient light during preparation.
-
Solution:
-
Deoxygenate Solvent: Before dissolving the compound, sparge the solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.[1]
-
Work Under Subdued Light: Prepare the solution in a dimly lit area or under yellow light to minimize photo-initiation of oxidation.
-
Use Freshly Prepared Solutions: For sensitive experiments, prepare the solution immediately before use.
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram Over Time
-
Possible Cause: Chemical degradation of this compound into one or more new compounds.
-
Solution:
-
Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in understanding the degradation profile of the molecule.[3][4][5]
-
Develop a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. This may require optimizing the mobile phase, column, and gradient.[6][7]
-
Monitor Stability: Analyze samples at regular intervals under your typical storage conditions to track the formation of degradation products.
-
Quantitative Data on Stability
Table 1: Effect of pH on the Degradation of an Aminophenol Derivative in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3.0 | > 200 |
| 5.0 | 150 |
| 7.0 | 72 |
| 9.0 | 24 |
| 11.0 | < 5 |
Table 2: Effect of Temperature on the Degradation of an Aminophenol Derivative in Aqueous Solution at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k) in hr⁻¹ (Illustrative) |
| 4 | 0.002 |
| 25 | 0.01 |
| 40 | 0.05 |
| 60 | 0.25 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 105°C for 24 hours.
-
Also, heat a solution of the compound (1 mg/mL) at 60°C for 24 hours.
-
At specified time points, withdraw samples, dissolve/dilute in the mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a 1 mg/mL solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples, dissolve/dilute in the mobile phase, and analyze by HPLC.[4]
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution (Example):
Time (min) % A % B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a PDA detector is recommended for initial method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing and enhancement.
References
Identifying and minimizing side products in 3-Amino-4-hydroxybenzenesulfonamide reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-Amino-4-hydroxybenzenesulfonamide. The information is designed to help identify and minimize the formation of side products during two common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic pathways are:
-
Sulfonation of ortho-aminophenol: This route involves the direct sulfonation of o-aminophenol using sulfuric acid.[1]
-
From 2-nitrochlorobenzene: This multi-step synthesis begins with the chlorosulfonation of 2-nitrochlorobenzene, followed by amination, hydrolysis, and reduction of the nitro group.[2]
Q2: What are the most common side products in the sulfonation of o-aminophenol?
A2: Common side products include isomeric monosulfonated products (sulfonation at different positions on the aromatic ring), polysulfonated products like phenol-2,4-disulfonic acid, and oxidation products such as colored quinone-like structures.[3] The formation of these byproducts is highly dependent on reaction conditions.[3]
Q3: What are the key challenges in the synthesis route starting from 2-nitrochlorobenzene?
A3: The main challenges include the hydrolysis of the intermediate 4-chloro-3-nitrobenzenesulfonyl chloride to the corresponding sulfonic acid, which reduces the yield.[4] Additionally, the reduction of the nitro group in the final step can sometimes be incomplete, leading to intermediates like phenylhydroxylamines, or result in other byproducts through N-O or C-N bond cleavage.[5][6]
Q4: How can I monitor the progress of these reactions and the formation of side products?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the consumption of starting materials and the formation of the desired product and various side products.[1][3] Spectrophotometric methods can also be employed for the quantitative determination of aminophenol isomers.[7]
Q5: What are the recommended purification methods for this compound?
A5: Purification can be achieved through recrystallization. For instance, after the reduction of 4-hydroxy-3-nitrobenzenesulfonamide, the product can be precipitated by adjusting the pH and then recrystallized from water to achieve high purity.
Troubleshooting Guides
Synthesis Route 1: Sulfonation of o-Aminophenol
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| SP-T01 | Low yield of the desired 3-amino-4-hydroxybenzenesulfonic acid. | - Incorrect reaction temperature favoring the formation of the thermodynamically more stable para-isomer.[3] - Incomplete reaction. | - Maintain a low reaction temperature (e.g., 25-40°C) to favor the kinetically controlled ortho-sulfonation.[3] - Increase the reaction time and monitor for completion using HPLC. |
| SP-T02 | Presence of significant amounts of di- and tri-sulfonated byproducts. | - High concentration or large excess of the sulfonating agent (e.g., fuming sulfuric acid).[3] - High reaction temperature and prolonged reaction time.[3] | - Use a controlled molar ratio of the sulfonating agent to o-aminophenol. - Optimize the reaction temperature and time to favor monosulfonation. |
| SP-T03 | The final product has a dark color. | - Oxidation of o-aminophenol by the concentrated sulfuric acid at elevated temperatures, leading to the formation of colored quinone-like structures.[3] | - Maintain a low reaction temperature throughout the addition of sulfuric acid and the reaction period. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Synthesis Route 2: From 2-Nitrochlorobenzene
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| NCB-T01 | Low yield of 4-chloro-3-nitrobenzenesulfonyl chloride in the chlorosulfonation step. | - Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid during workup.[4] - Decomposition at high temperatures. | - During the workup, add the reaction mass slowly to a slurry of crushed ice and water to keep the temperature low and prevent the product from melting and hydrolyzing.[4] - Maintain the reaction temperature below 130°C to avoid decomposition.[4] |
| NCB-T02 | Incomplete amination of 4-chloro-3-nitrobenzenesulfonyl chloride. | - Insufficient concentration of ammonia. - Low reaction temperature or short reaction time. | - Use a sufficient excess of concentrated aqueous ammonia. - Optimize the reaction temperature and time, monitoring the reaction progress by TLC or HPLC. |
| NCB-T03 | Formation of diarylamine byproduct during amination. | - The primary amine product can react further with the starting aryl chloride, especially with certain catalysts.[8] | - Optimize the catalyst system if one is used. For uncatalyzed reactions, control the stoichiometry and reaction time to favor the formation of the primary amine. |
| NCB-T04 | Incomplete reduction of the nitro group to an amino group. | - Inefficient reducing agent or catalyst. - Insufficient amount of reducing agent. - Non-optimal reaction conditions (temperature, pressure, pH). | - Select a suitable reducing agent (e.g., iron turnings in acidic medium, catalytic hydrogenation).[2] - Ensure a sufficient molar excess of the reducing agent. - Optimize reaction parameters and monitor for the disappearance of the nitro-intermediate. |
| NCB-T05 | Presence of phenylhydroxylamine or other reduction byproducts. | - The reduction of aromatic nitro compounds can be a stepwise process, and under certain conditions, the phenylhydroxylamine intermediate can be isolated.[5][6] - Side reactions such as N-O bond cleavage or C-N bond hydrogenolysis can occur.[5][6] | - Choose a catalytic system and reaction conditions known to selectively reduce the nitro group to the amine without significant accumulation of intermediates. - Careful control of hydrogen pressure and temperature is crucial in catalytic hydrogenation. |
Data Presentation: Influence of Reaction Parameters on Sulfonation of o-Aminophenol
| Parameter | Condition | Expected Outcome on Product Distribution | Reference |
| Temperature | Low (e.g., 25-40°C) | Favors kinetic control, major product is the ortho-isomer. | [3] |
| High (e.g., 100-110°C) | Favors thermodynamic control, major product is the para-isomer. | [3] | |
| Sulfonating Agent Concentration | Concentrated H₂SO₄ (96-98%) | Suitable for monosulfonation. | [3] |
| Fuming H₂SO₄ (Oleum) | More powerful, increases the risk of disulfonation. | [3] | |
| Molar Ratio (Sulfonating Agent:o-Aminophenol) | Near Stoichiometric | Minimizes polysulfonation. | |
| Large Excess | Increases the formation of di- and tri-sulfonated products. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic Acid via Sulfonation of o-Aminophenol
This protocol is adapted from a patented method and aims for high purity and yield.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 200 ml of 98% sulfuric acid.
-
Addition of o-Aminophenol: Cool the sulfuric acid to below 10°C. Slowly add 109 g (1.0 mol) of o-aminophenol while maintaining the temperature between 50-60°C. The addition should be completed over approximately 2-3 hours.
-
Sulfonation Reaction: After the addition is complete, continue to stir the mixture at 50-60°C for about 5 hours.
-
Reaction Monitoring: Monitor the reaction progress by HPLC to ensure the content of o-aminophenol is less than 1%.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1000 mL of ice-water with vigorous stirring. The product will precipitate.
-
Purification: Filter the precipitate and wash with cold water until the filtrate is neutral. Dry the product under vacuum at 60-70°C. The expected yield is approximately 90% with a purity of over 98% as determined by HPLC.[1]
Protocol 2: Synthesis of this compound from 2-Nitrochlorobenzene
This protocol is a general representation based on established chemical transformations.[2]
Step 1: Chlorosulfonation of 2-Nitrochlorobenzene
-
In a suitable reactor, slowly add 157.5 g (1.0 mol) of 2-nitrochlorobenzene to 466 g (4.0 mol) of chlorosulfonic acid, maintaining the temperature below 30°C.
-
Gradually heat the mixture to 110-120°C and maintain for 2-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
Step 2: Amination
-
Carefully and slowly pour the cooled reaction mixture from Step 1 into a well-stirred vessel containing 800 mL of concentrated aqueous ammonia, keeping the temperature below 10°C.
-
Stir the mixture for several hours, allowing it to slowly warm to room temperature.
-
Filter the precipitated solid, which is 4-chloro-3-nitrobenzenesulfonamide, and wash with cold water.
Step 3: Hydrolysis
-
Suspend the 4-chloro-3-nitrobenzenesulfonamide in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to 100°C and maintain for several hours until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxy-3-nitrobenzenesulfonamide. Filter and wash the product.
Step 4: Reduction
-
Suspend the 4-hydroxy-3-nitrobenzenesulfonamide in water and add iron turnings.
-
Heat the mixture and add a small amount of acetic acid or hydrochloric acid to initiate the reduction.
-
Maintain the reaction at reflux for several hours until the reduction is complete.
-
Filter the hot solution to remove the iron sludge.
-
Cool the filtrate and adjust the pH to precipitate the this compound.
-
Filter the product, wash with cold water, and dry.
Visualizations
Caption: Workflow for the sulfonation of o-aminophenol.
Caption: Troubleshooting logic for sulfonation side products.
Caption: Synthesis pathway from 2-nitrochlorobenzene.
References
- 1. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 2. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-4-hydroxybenzenesulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of novel 3-Amino-4-hydroxybenzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification technique for crude this compound derivatives?
A1: For solid derivatives, recrystallization is often the most effective and economical first step. Given the polar nature of the this compound core, polar solvents are generally required. If the crude product is an oil or if recrystallization fails to remove impurities, column chromatography is the next logical step.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound and its derivatives, which are typically polar, consider solvents like ethanol, methanol, or mixtures of these alcohols with water. For Schiff base derivatives, propan-2-ol has been used successfully in their synthesis and can be a good starting point for recrystallization. It is advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, try adding more solvent to fully dissolve the oil at the boiling point of the solvent. If that doesn't work, consider using a higher boiling point solvent or a different solvent system altogether. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
Q4: What are the common stationary and mobile phases for column chromatography of these polar compounds?
A4: Standard silica gel is a common stationary phase for the purification of sulfonamides. However, due to the polar nature of this compound derivatives, they may adhere strongly to silica. In such cases, using a more polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, is recommended. For particularly basic derivatives, adding a small amount of triethylamine or ammonia to the mobile phase can improve peak shape and reduce tailing. Alternatively, reversed-phase chromatography on a C18 column can be effective, using a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or phosphoric acid.
Q5: When should I consider using preparative High-Performance Liquid Chromatography (HPLC)?
A5: Preparative HPLC is a high-resolution purification technique suitable for separating complex mixtures or for obtaining very high purity samples, especially for final purification steps. It is particularly useful when dealing with small quantities of material or when impurities are structurally very similar to the target compound. Both normal-phase and reversed-phase preparative HPLC can be employed for sulfonamide derivatives.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Solvent is not polar enough. | Try a more polar solvent (e.g., switch from ethanol to methanol) or use a solvent mixture (e.g., ethanol/water). |
| Compound precipitates too quickly upon cooling, trapping impurities. | Solution is too concentrated or cooling is too rapid. | Use more solvent to make a less saturated solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified compound. | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently before filtration. Use a minimal amount of cold solvent to wash the crystals. For premature crystallization, pre-heat the filtration apparatus. |
| Colored impurities remain after recrystallization. | Impurities have similar solubility profiles. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0). | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound streaks on the column. | Compound is interacting too strongly with the stationary phase (e.g., acidic silica with a basic compound); column is overloaded. | Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds). Ensure the amount of crude material is appropriate for the column size. |
| Poor separation of closely eluting impurities. | Insufficient resolution of the chromatographic system. | Try a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. Consider switching to a different stationary phase (e.g., alumina or a bonded phase) or using reversed-phase chromatography. |
| Product elutes with the solvent front. | Mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a minimal amount of a suitable hot solvent (e.g., ethanol, propan-2-ol) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol (Silica Gel)
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity as needed to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Representative Preparative HPLC Method for Sulfonamides
The following is an example of a reversed-phase HPLC method that can be adapted for the purification of this compound derivatives.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5-µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile:Methanol (7:1 v/v) |
| Gradient | Isocratic or Gradient (e.g., 30-70% B over 20 minutes) |
| Flow Rate | 1 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | Dependent on column size and sample concentration |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: A decision tree for troubleshooting common purification challenges.
Technical Support Center: Modifying 3-Amino-4-hydroxybenzenesulfonamide for Enhanced Enzyme Selectivity
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the modification of 3-Amino-4-hydroxybenzenesulfonamide and its derivatives to improve enzyme selectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and evaluation of this compound derivatives.
Problem 1: Low Yield or Failed Synthesis of Derivatives
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. | Complete conversion of starting materials to the desired product. |
| Degradation of starting material or product | Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | Minimized side products and improved yield of the target compound. |
| Incorrect stoichiometry of reagents | Carefully check the molecular weights and accurately measure the quantities of all reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. | Optimized reaction conditions leading to a higher yield. |
| Suboptimal reaction conditions (pH, solvent, temperature) | Perform small-scale optimization experiments to screen different solvents, pH conditions, and temperatures. | Identification of the ideal reaction conditions for the specific derivative being synthesized. |
Problem 2: Difficulty in Purifying the Synthesized Compound
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution of impurities during column chromatography | Optimize the mobile phase composition. A shallower gradient or isocratic elution might improve separation. Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase). | Isolation of the pure compound, free from impurities. |
| Compound insolubility in the desired solvent | Test a range of solvents to find one that provides good solubility for your compound while leaving impurities behind. Consider recrystallization from a suitable solvent system. | A crystalline, pure product. |
| Oily product that does not crystallize | Try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. Seeding with a small crystal of the pure compound can also be effective. | Solidification of the product, facilitating its isolation and purification. |
Problem 3: Inconsistent or Unreliable Enzyme Inhibition Assay Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Enzyme instability or inactivity | Use a fresh batch of enzyme or test its activity with a known potent inhibitor (positive control). Ensure proper storage conditions for the enzyme.[1] | Consistent and reproducible enzyme activity in control experiments. |
| Substrate or inhibitor insolubility in assay buffer | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solvent's tolerance limit for the enzyme.[1] | Clear assay solutions without precipitation, leading to accurate readings. |
| Interference from the compound (e.g., autofluorescence) | Run a control experiment with the compound alone (without the enzyme or substrate) to check for background signal.[1] | Accurate measurement of enzyme inhibition without confounding signals. |
| Incorrect assay conditions (pH, temperature, incubation time) | Optimize assay conditions by testing a range of pH values, temperatures, and incubation times to ensure the assay is running under optimal and linear conditions.[1][2] | A robust and reliable assay with a good signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity a major challenge when modifying this compound?
A1: Achieving high selectivity is a common challenge in drug design, particularly with scaffolds like sulfonamides that can bind to a broad family of enzymes, such as carbonic anhydrases (CAs).[3][4] The high degree of structural similarity in the active sites of related enzymes makes it difficult to design compounds that can discriminate between them. Modifications to the this compound core must be carefully designed to exploit subtle differences in the amino acid residues of the target enzyme's binding pocket compared to off-target enzymes.
Q2: What are the key structural features of this compound that can be modified to improve selectivity?
A2: The primary sulfonamide group is crucial for binding to the zinc ion in the active site of many target enzymes, like carbonic anhydrases. Key modifications to improve selectivity often involve derivatization at the 3-amino group. Introducing different substituents at this position can create new interactions with specific amino acid residues outside the conserved active site, thereby enhancing selectivity for a particular isoenzyme.[4]
Q3: How can I quantitatively assess the selectivity of my modified compounds?
A3: Selectivity is typically assessed by determining the inhibitory potency (e.g., IC50 or Ki values) of your compound against the target enzyme and a panel of related, off-target enzymes. A selectivity index can then be calculated by taking the ratio of the IC50 (or Ki) for the off-target enzyme to the IC50 (or Ki) for the target enzyme. A higher selectivity index indicates greater selectivity.
Q4: What are some common off-target enzymes for this compound-based inhibitors?
A4: For inhibitors targeting carbonic anhydrases, common off-targets are other carbonic anhydrase isoenzymes. For instance, an inhibitor designed to be selective for the tumor-associated CAIX might also inhibit the ubiquitous CAI and CAII isoenzymes, leading to potential side effects.[4] It is crucial to profile inhibitors against a panel of relevant isoenzymes.
Data Presentation
The following table summarizes the binding affinities (Kd in µM) of some derivatives of this compound for various human carbonic anhydrase (hCA) isoenzymes. This data is illustrative of how modifications can influence selectivity.
| Compound | Modification at 3-amino position | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA IX (Kd, µM) | hCA XII (Kd, µM) |
| Parent | Unmodified | >100 | 25.0 | 14.0 | 47.0 |
| Derivative 1 | N-phenylacetamide | 15.0 | 0.8 | 2.5 | 30.0 |
| Derivative 2 | N-(4-fluorophenyl)acetamide | 8.0 | 0.5 | 1.8 | 25.0 |
| Derivative 3 | N-(pyridin-4-yl)acetamide | 20.0 | 1.2 | 0.9 | 15.0 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Fluorescent Thermal Shift Assay (FTSA) for Measuring Binding Affinity
This protocol is used to determine the binding affinity (dissociation constant, Kd) of a compound to a target enzyme.
Materials:
-
Purified target enzyme
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well PCR plate, add the purified enzyme to each well at a final concentration of 2 µM.
-
Add the diluted test compound to the wells. Include a control with only DMSO.
-
Add the fluorescent dye to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.
-
The change in melting temperature (ΔTm) is plotted against the logarithm of the compound concentration, and the data is fitted to a suitable binding model to calculate the Kd.
Protocol 2: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of an inhibitor.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme, and the diluted inhibitor to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular time intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: A typical experimental workflow for modifying this compound to improve enzyme selectivity.
Caption: A troubleshooting decision tree for addressing poor enzyme selectivity in novel inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Enzyme Inhibitors in Medicinal Chemistry | Algor Cards [cards.algoreducation.com]
Troubleshooting variability in MTT cell viability assays with sulfonamide compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assays when working with sulfonamide compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MTT assay results show high variability between replicate wells treated with the same concentration of a sulfonamide compound. What are the potential causes?
High variability in MTT assays can stem from several factors, particularly when testing chemical compounds. Here are the most common culprits and solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[1][2]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently or pipette up and down. After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even settling. For adherent cells, check for uniform attachment under a microscope before adding your compound.[2]
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to temperature and humidity fluctuations, leading to increased evaporation and inconsistent cell growth.[2][3]
-
Compound Precipitation: Sulfonamides can sometimes precipitate out of solution at certain concentrations, especially in culture media.[4] These precipitates can interfere with absorbance readings.
-
Solution: Visually inspect your wells under a microscope for any signs of compound precipitation before adding the MTT reagent. If precipitation is observed, consider adjusting the solvent concentration or testing a lower concentration range of your compound.
-
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved to get an accurate reading.[5][6][7]
Q2: I'm observing a higher-than-expected cell viability (sometimes over 100% of the control) at certain concentrations of my sulfonamide. Is this a real effect?
While some compounds can induce cell proliferation at low concentrations, this result often indicates assay interference.[1][9] Here’s how to investigate:
-
Direct MTT Reduction by Compound: Your sulfonamide compound might be directly reducing the MTT reagent into formazan, independent of cellular metabolic activity.[9][10] This leads to a false-positive signal, making it seem like there are more viable cells.
-
Troubleshooting Step: Set up a "compound-only" control. In a cell-free 96-well plate, add your culture medium and the same concentrations of the sulfonamide compound used in your experiment. Add the MTT reagent and solubilization buffer following your standard protocol. If you observe a color change, your compound is interfering with the assay.[5][9][10]
-
-
Increased Metabolic Activity: The compound may be altering the metabolic state of the cells, causing an increase in mitochondrial reductase activity without a corresponding increase in cell number.[1][11]
Q3: The color in my wells looks different, or I see crystalline structures that are not the typical formazan needles after adding my sulfonamide. What is happening?
This strongly suggests an interaction between your compound and the assay components.
-
Compound Color Interference: If your sulfonamide solution has a color that overlaps with the 570 nm absorbance of formazan, it will artificially inflate the readings.[13]
-
Crystal Formation: Some sulfonamides are known to form crystals in aqueous solutions.[4] These are different from the formazan crystals and can scatter light, leading to inaccurate absorbance readings.
-
Solution: Observe the wells under a microscope. If you see crystals that are not the typical purple formazan, you may need to consider an alternative assay.
-
Q4: My results are inconsistent from one experiment to the next. How can I improve the reproducibility of my MTT assay?
Consistency is key for reliable data. Here are some best practices:
-
Standardize Reagent Preparation: Always use freshly prepared MTT solution, as it is light-sensitive and can degrade over time.[3][5] Ensure all other reagents are within their expiration dates and stored correctly.
-
Optimize Incubation Times: The incubation time for both the compound treatment and the MTT reagent should be optimized for your specific cell line and experimental conditions and kept consistent.[10][11]
-
Use Serum-Free Medium: During the MTT incubation step, switch to a serum-free medium. Serum components can interfere with the reduction of MTT and lead to variability.[5]
-
Consistent Pipetting: Calibrate your pipettes regularly and use consistent technique, especially when performing serial dilutions and adding reagents.[3]
Data Presentation: Key Experimental Parameters
For optimal and reproducible MTT assay results, careful optimization of several parameters is crucial.[11] The following table provides recommended ranges and considerations.
| Parameter | Recommended Range/Value | Notes & Considerations |
| Cell Seeding Density | Varies by cell line (e.g., 1x10⁴ to 1.5x10⁵ cells/mL for solid tumors) | Must be optimized to ensure cells are in the logarithmic growth phase during the assay.[14][15] |
| Sulfonamide Concentration | 0.1 µM to 1000 µM | Dependent on the specific compound's potency. A wide range should be tested initially.[8][16] |
| Compound Incubation Time | 24, 48, or 72 hours | The duration should be sufficient to observe the compound's effect.[8][17] |
| MTT Reagent Concentration | 0.5 mg/mL (stock of 5 mg/mL) | The final concentration should be optimized for each cell line to avoid toxicity from the MTT itself.[10][18][19] |
| MTT Incubation Time | 2 - 4 hours | Should be long enough for formazan crystal formation but short enough to avoid MTT toxicity.[5][18] |
| Absorbance Wavelength | 570 - 590 nm | A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[8] |
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the sulfonamide compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control.[8] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5][18]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][8]
-
Solubilization: Carefully remove the MTT solution. Add 150-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570-590 nm using a microplate reader.[8][18]
Protocol for Assessing Compound Interference (Cell-Free)
-
Plate Setup: In a 96-well plate, add the same volume of culture medium as used in the cell-based assay to each well.
-
Compound Addition: Add the same serial dilutions of your sulfonamide compound to the wells. Include wells with medium only as a blank.[10]
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 2-4 hours at 37°C).
-
Solubilization & Reading: Add the solubilization solution, shake the plate, and read the absorbance at 570-590 nm.[21] A significant absorbance value in the compound-containing wells compared to the blank indicates interference.
Visualizations
Diagrams of Workflows and Pathways
Caption: Standard workflow for an MTT cell viability assay with adherent cells.
Caption: A decision tree for troubleshooting common issues in MTT assays.
Caption: Mechanisms of sulfonamide interference in the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 4. Sulfonamide Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the synthesis of aminoketone derivatives of 3-Amino-4-hydroxybenzenesulfonamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminoketone derivatives of 3-Amino-4-hydroxybenzenesulfonamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing aminoketone derivatives of this compound?
The most common method for synthesizing these derivatives is through the N-alkylation of this compound with a suitable α-haloacetophenone (e.g., 2-bromoacetophenone) derivative. The reaction typically proceeds via nucleophilic substitution, where the amino group of the sulfonamide attacks the electrophilic carbon of the α-haloacetophenone.
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. Incomplete reaction is a common issue. Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. Another potential cause is the degradation of starting materials or products. Ensure the quality of your starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The choice of base and solvent can also significantly impact the yield.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
Several side reactions can occur during the synthesis of aminoketone derivatives of this compound:
-
Di-alkylation: The secondary amine formed as the product can be more nucleophilic than the starting primary amine, leading to a second alkylation on the same nitrogen atom.
-
O-alkylation: The phenolic hydroxyl group can also act as a nucleophile and react with the α-haloacetophenone, resulting in the formation of an ether byproduct.
-
Hydrolysis of the α-haloacetophenone: If there is moisture in the reaction, the α-haloacetophenone can hydrolyze to the corresponding alcohol.
Q4: How can I minimize the formation of the di-alkylated side product?
To favor mono-alkylation, you can control the stoichiometry of the reactants. Using a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the α-haloacetophenone can help consume the alkylating agent before it reacts with the product. Additionally, adding the α-haloacetophenone slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, further disfavoring di-alkylation.
Q5: What conditions will favor N-alkylation over O-alkylation?
Generally, N-alkylation is favored over O-alkylation in this type of reaction. However, to further ensure selectivity, the choice of solvent and base is crucial. Using a polar aprotic solvent like DMF or acetonitrile can favor N-alkylation. The basicity of the reaction medium should be carefully controlled. A mild base is often sufficient to facilitate the reaction without promoting O-alkylation.
Q6: What is the recommended method for purifying the final aminoketone derivative?
The primary purification method for these solid compounds is recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. A common approach is to use a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, methanol, or mixtures of ethanol and water are often good starting points. For more challenging purifications, column chromatography on silica gel may be necessary.
Experimental Protocols
General Procedure for the Synthesis of Aminoketone Derivatives of this compound
This protocol is a general guideline for the reaction of this compound with a substituted 2-bromoacetophenone.
Materials:
-
This compound
-
Substituted 2-bromoacetophenone derivative (e.g., 2-bromoacetophenone, 4'-chloro-2-bromoacetophenone)
-
Propan-2-ol (Isopropanol)
-
Deionized water
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a 1:1 mixture of deionized water and propan-2-ol.
-
Reagent Addition: To this solution, add the substituted 2-bromoacetophenone derivative (1.05 equivalents). If a base is used, sodium bicarbonate (1.1 equivalents) can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold deionized water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to obtain the pure aminoketone derivative.
-
Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry.
Data Presentation
Table 1: Examples of Synthesized Aminoketone Derivatives of this compound
| Compound ID | R Group on Acetophenone | Reported Yield |
| 1 | Phenyl | Good to Excellent |
| 2 | 4-Chlorophenyl | Good to Excellent |
| 3 | 4-Bromophenyl | Good to Excellent |
| 4 | 4-Fluorophenyl | Good to Excellent |
| 5 | 4-Nitrophenyl | Good to Excellent |
Note: Specific yield percentages are often dependent on the scale of the reaction and purification efficiency. The literature reports "good to excellent yields" for these compounds.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in the Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction | - Increase reaction time and continue to monitor by TLC.- Ensure the reflux temperature is being maintained.- Use a mild base like sodium bicarbonate to facilitate the reaction. |
| Poor quality of starting materials | - Check the purity of this compound and the 2-bromoacetophenone derivative.- Use freshly opened or purified reagents. | |
| Multiple products observed on TLC | Di-alkylation | - Use a slight excess (1.1 eq) of this compound.- Add the 2-bromoacetophenone derivative dropwise to the reaction mixture. |
| O-alkylation | - Ensure the reaction is not overly basic. A mild base like NaHCO₃ is preferred over strong bases.- Polar aprotic solvents can favor N-alkylation. | |
| Hydrolysis of 2-bromoacetophenone | - Use anhydrous solvents if possible, although the cited protocol uses water.- Ensure the reaction is protected from atmospheric moisture. | |
| Difficulty in product purification | Oily product | - Try triturating the crude product with a non-polar solvent like hexane to induce solidification.- If recrystallization fails, consider purification by column chromatography. |
| Product insoluble in common recrystallization solvents | - Screen a wider range of solvents or solvent mixtures (e.g., methanol, acetonitrile, ethyl acetate/hexane). |
Visualizations
Caption: Experimental workflow for the synthesis of aminoketone derivatives.
Caption: Troubleshooting logic for synthesis issues.
Validation & Comparative
Purity Analysis of 3-Amino-4-hydroxybenzenesulfonamide: A Comparative Guide to NMR and LC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 3-Amino-4-hydroxybenzenesulfonamide. Below, we present detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction to this compound and Purity Analysis
This compound is a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide antibiotics and diuretic drugs. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies mandate stringent purity thresholds, making robust analytical methods for impurity profiling essential.
Potential impurities in this compound can originate from the synthetic process, degradation, or storage. Common synthetic routes may introduce starting materials, by-products, or residual solvents. For instance, a typical synthesis involves the reduction of a nitro group, which if incomplete, can result in nitro-containing impurities.
This guide explores two powerful analytical techniques, NMR and LC-MS, for the qualitative and quantitative assessment of this compound purity.
Analytical Workflow Overview
The general workflow for purity analysis using either NMR or LC-MS involves several key stages, from sample preparation to data analysis and interpretation.
Caption: A generalized workflow for the purity analysis of a pharmaceutical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule and can be used for quantitative analysis (qNMR). For this compound, ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.
Experimental Protocol: ¹H NMR
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer
-
Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantification.
-
Acquisition Parameters :
-
Pulse Program: Standard ¹H pulse sequence
-
Number of Scans: 16
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the main compound and any identified impurities.
Data Presentation: NMR
| Compound | ¹H NMR Chemical Shift (ppm, DMSO-d₆) | Multiplicity | Integration (relative to internal standard) | Calculated Purity/Impurity Level (%) |
| This compound | 6.8-7.5 | m (aromatic) | (Normalized to 100) | 99.5 |
| Hypothetical Impurity A (Process-related) | 8.1 | s | 0.3 | 0.3 |
| Hypothetical Impurity B (Degradation) | 4.2 | t | 0.2 | 0.2 |
Note: The chemical shifts and impurity levels are hypothetical and for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Analysis
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is highly effective for detecting and quantifying trace-level impurities that may not be easily observed by NMR.
Experimental Protocol: LC-MS
-
Instrumentation : HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A : 0.1% Formic acid in Water
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile
-
Gradient : 5% B to 95% B over 10 minutes
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
Scan Range : m/z 100-500
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 120 °C
-
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
Data Presentation: LC-MS
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Peak Area (%) |
| This compound | 4.5 | 189.03 | 99.6 |
| Hypothetical Impurity A (Process-related) | 5.8 | 203.05 | 0.25 |
| Hypothetical Impurity B (Degradation) | 3.2 | 173.01 | 0.15 |
Note: The retention times, m/z values, and peak areas are hypothetical and for illustrative purposes.
Comparison of NMR and LC-MS for Purity Analysis
The choice between NMR and LC-MS depends on the specific requirements of the analysis. The following diagram and table highlight the key differences and complementary nature of the two techniques.
Caption: A Venn-style diagram illustrating the complementary strengths of NMR and LC-MS.
| Feature | NMR Spectroscopy | LC-MS |
| Principle | Nuclear spin transitions in a magnetic field | Separation by chromatography, detection by mass analysis |
| Information Provided | Detailed molecular structure, connectivity | Molecular weight, fragmentation patterns, retention time |
| Quantification | Direct and accurate (qNMR) with an internal standard | Relative or absolute (with a calibration curve) |
| Sensitivity | Lower (typically mg to µg range) | High (typically µg to pg range) |
| Sample Throughput | Lower | Higher |
| Destructive/Non-destructive | Non-destructive | Destructive |
| Strengths | - Unambiguous structure elucidation- Universal detector for proton-containing molecules- Minimal sample preparation | - High sensitivity for trace impurities- Separation of complex mixtures- High throughput |
| Limitations | - Lower sensitivity- Signal overlap in complex mixtures | - Requires ionizable analytes- Potential for matrix effects |
Conclusion
Both NMR and LC-MS are indispensable tools for the purity analysis of this compound. NMR provides unparalleled structural information and is highly reliable for quantification, making it ideal for characterizing major components and known impurities. LC-MS, with its superior sensitivity and separation capabilities, excels at detecting and quantifying trace-level and unknown impurities.
For comprehensive purity profiling and to meet stringent regulatory requirements, a combination of both techniques is often the most effective approach. This integrated strategy allows for the unambiguous identification of impurities by NMR and their sensitive quantification by LC-MS, ensuring the quality and safety of the final pharmaceutical product.
A Comparative Guide to Carbonic Anhydrase Inhibition: 3-Amino-4-hydroxybenzenesulfonamide vs. Acetazolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carbonic anhydrase (CA) inhibitory activities of 3-Amino-4-hydroxybenzenesulfonamide and the well-established clinical inhibitor, acetazolamide. The following sections present quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to assist in research and drug development efforts.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and acetazolamide against a panel of human carbonic anhydrase (hCA) isoforms has been evaluated. The data presented below are dissociation constants (Kd), which quantify the binding affinity of the inhibitor to the enzyme. A lower Kd value signifies a higher binding affinity and, consequently, a more potent inhibitor. The data for this compound is represented by a closely related Schiff base derivative to illustrate the activity of this scaffold.
Data Presentation: Inhibitor Dissociation Constants (Kd) in µM
| Inhibitor | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| Schiff Base of this compound (Compound 9) | >30 | 1.6 | 0.13 | >30 | >30 | 0.15 | 0.12 | 0.13 | 0.11 | 0.11 | 0.11 |
| Acetazolamide (AZM) | 0.83 | 0.033 | 0.78 | 21 | 22 | 0.081 | 0.011 | 0.03 | 0.009 | 0.018 | 0.13 |
Data for the Schiff base derivative of this compound and Acetazolamide were obtained from a study by Vaškevičiūtė et al. (2025) using a fluorescent thermal shift assay.[1] It is important to note that modifications to the parent this compound structure, such as the formation of a Schiff base, can significantly alter inhibitory activity and selectivity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Fluorescent Thermal Shift Assay (FTSA)
This high-throughput assay measures the thermal stability of a protein to determine ligand binding. The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Dissolve the test inhibitors (this compound derivatives and acetazolamide) in an appropriate solvent, such as DMSO, to create stock solutions.
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution to each well.
-
Add varying concentrations of the test inhibitors to the respective wells. Include a control with no inhibitor.
-
Add the fluorescent dye to all wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition, the melting temperature (Tm), is determined for each inhibitor concentration.
-
The change in Tm (ΔTm) is plotted against the logarithm of the inhibitor concentration.
-
The dissociation constant (Kd) is calculated by fitting the data to a thermodynamic model that relates the shift in Tm to the ligand concentration.[2][3][4]
-
Stopped-Flow CO₂ Hydration Assay
This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified carbonic anhydrase isoform in a buffer of known pH (e.g., 20 mM HEPES, pH 7.4).
-
Prepare stock solutions of the inhibitors in a suitable solvent.
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
Prepare a buffer solution containing a pH indicator (e.g., phenol red).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Reaction Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow spectrophotometer.
-
The hydration of CO₂ produces protons, causing a decrease in the pH of the solution.
-
Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which considers the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.
-
p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase, which is also inhibited by CA inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of the inhibitors.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a solvent like acetonitrile or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the inhibitor. Include a control without inhibitor.
-
Pre-incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
The hydrolysis of colorless p-NPA by CA produces the yellow-colored p-nitrophenol.
-
Measure the increase in absorbance at 400-405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration from the slope of the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and a typical experimental workflow for inhibitor screening.
Caption: Role of Carbonic Anhydrase IX in Cancer Progression.
Caption: General Workflow for Carbonic Anhydrase Inhibition Assay.
References
A Comparative Guide to Anticancer Drug Activity: 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
The transition from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) spheroid models represents a significant advancement in preclinical cancer research.[1] While 2D cultures have been instrumental in foundational cancer biology, they often fail to replicate the complex tumor microenvironment, leading to discrepancies between in vitro findings and in vivo outcomes.[2] 3D models, by recapitulating aspects of tissue architecture, cell-cell interactions, and nutrient gradients, offer a more physiologically relevant platform for assessing anticancer drug efficacy.[3][4] This guide provides an objective comparison of these two culture systems, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
Cells cultured in 3D models frequently exhibit increased resistance to chemotherapeutic agents and display distinct physiological characteristics compared to their 2D counterparts.[5] This is often attributed to factors like limited drug penetration into the spheroid core, the presence of hypoxic regions, and altered gene expression profiles.[6] The following tables summarize key quantitative differences observed in various studies.
Table 1: Comparative Drug Sensitivity (IC50 Values)
| Cell Line | Drug | IC50 in 2D Culture (µM) | IC50 in 3D Culture (µM) | Fold Increase in Resistance (3D vs. 2D) |
| H1299 (Lung Cancer) | Paclitaxel | 6.234 | 13.87 | 2.22 |
| Wood (Breast Cancer) | Fulvestrant | >10 | ~1.0 | Less Sensitive in 2D* |
| Wood (Breast Cancer) | Carboplatin | ~100 | ~100 | ~1.0 |
| A549, H358 (Lung Cancer) | Various Agents | Lower | Higher | Drug-dependent |
*Note: In this specific case, Wood breast cancer cells only expressed the target estrogen receptor (ER) in 3D culture, making them more sensitive to the ER-targeting drug Fulvestrant in the 3D model.[7] In contrast, cells in 2D were less sensitive.[7]
Table 2: Comparative Cellular and Molecular Characteristics
| Parameter | Cell Line(s) | Observation in 2D Culture | Observation in 3D Culture | Key Finding |
| Cell Proliferation | HT29, HCT116, Caco-2, DLD-1 (Colon) | High S-phase population | ~50% reduction in S-phase cells | Reduced cell cycle progression in 3D.[3] |
| Metabolic Activity | DLD-1, HCT116, Caco-2 (Colon) | High | 40-60% decrease | General decrease in metabolic capacity in 3D.[3][8] |
| Signaling Pathway Activity | Colon Cancer Cell Lines | High AKT-mTOR-S6K activity | Significantly reduced AKT-mTOR-S6K activity | Profound rewiring of key signaling pathways in 3D.[3][8][9] |
| Gene Expression (PIK3CA) | H1299 (Lung Cancer) | Lower fold change post-treatment | Higher fold change post-treatment (Doxorubicin) | Altered gene expression response to drug treatment in 3D.[5] |
| Gene Expression (Wnt/β-catenin) | A549, H460 (Lung Cancer) | Lower Cyclin-D1 & Axin2 | Increased Cyclin-D1 & Axin2 | Upregulation of pathways related to adhesion and migration in 3D.[10] |
Visualizing the Process and Pathways
To better understand the experimental and biological differences between these models, the following diagrams illustrate a typical comparative workflow and a key signaling pathway that is differentially regulated.
Experimental Workflow
The diagram below outlines the parallel process for evaluating anticancer compounds in both 2D and 3D culture systems.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visikol® - New App Note: Comparison of 2D Versus 3D Cell Culture Models for Breast Cancer Drug Screening | Visikol [visikol.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Key Signaling Pathways in Lung Cancer Cells Grown in 2D and 3D Formats | Technology Networks [technologynetworks.com]
Unveiling Inhibitor Potency: A Comparative Guide to Carbonic Anhydrase Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various derivative compounds to carbonic anhydrase (CA) isoenzymes. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex processes.
The carbonic anhydrases are a family of metalloenzymes crucial for numerous physiological processes, including pH regulation, CO2 transport, and various metabolic pathways.[1][2] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.[1] A primary strategy in designing novel therapeutics is the development of inhibitors with high affinity and selectivity for specific CA isoenzymes. This guide summarizes the binding affinities of several sulfonamide-based inhibitors against various human carbonic anhydrase (hCA) isoforms, providing a comparative overview based on experimental data.
Comparative Binding Affinities of Sulfonamide Derivatives
The following table summarizes the inhibition constants (Ki) and dissociation constants (Kd) of selected sulfonamide derivatives against different human carbonic anhydrase isoenzymes. These values, obtained through various experimental techniques, quantify the binding affinity of each inhibitor. Lower values indicate a higher binding affinity.
| Inhibitor | Isoenzyme | Ki (nM) | Kd (µM) | Method | Reference |
| Acetazolamide (ACTZ) | hCA I | - | 7.2 | Thermal Unfolding | [3] |
| hCA II | 19 | - | Enzymatic Inhibition | [1] | |
| bCA II | - | 1.5 (EC50) | Thermal Unfolding | [3] | |
| Methazolamide (METAZ) | hCA I | - | 1.2 | Thermal Unfolding | [3] |
| bCA II | - | 0.35 | Thermal Unfolding | [3] | |
| Sulfanilamide (SULFA) | hCA I | - | 1100 | Thermal Unfolding | [3] |
| bCA II | - | 100 | Thermal Unfolding | [3] | |
| Trifluoromethanesulfonamide (TFMSA) | hCA I | - | 1.4 (EC50) | Thermal Unfolding | [3] |
| bCA II | - | 1.3 (EC50) | Thermal Unfolding | [3] | |
| 4-(Pyrazolyl)benzenesulfonamide ureas (SH7s) | hCA IX | 15.9 - 67.6 | - | Enzymatic Inhibition | [1] |
| hCA XII | 16.7 - 65.7 | - | Enzymatic Inhibition | [1] | |
| Dansylamide (DNSA) | Bovine CAH | - | - | LESA MS | [4] |
| Chlorothiazide (CTZ) | Bovine CAH | - | - | LESA MS | [4] |
Experimental Protocols
Accurate determination of binding affinity is paramount in drug discovery. The following are detailed protocols for commonly employed experimental techniques.
Stopped-Flow CO2 Hydration Assay
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle: The hydration of CO2 produces a proton, leading to a decrease in pH.[5][6] A stopped-flow apparatus rapidly mixes a CO2-saturated solution with a solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction.[5][7]
Protocol:
-
Solution Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris, 100 µM phenol red, pH 8.3).[5]
-
Prepare a stock solution of the carbonic anhydrase enzyme in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.5).[5]
-
Prepare CO2-saturated water by bubbling pure CO2 gas through deionized water at 0°C for at least 30 minutes.[5]
-
Prepare solutions of the inhibitor at various concentrations.
-
-
Experimental Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).[7]
-
Load one syringe with the CO2-saturated water and the other with the enzyme and inhibitor solution in the reaction buffer.
-
-
Data Acquisition:
-
Rapidly mix the two solutions to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red) in real-time.[6]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance change.
-
Determine the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten).[7]
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to assess protein stability and ligand binding by measuring the change in the protein's melting temperature (Tm).[8][9][10]
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein.[11] As the protein is heated and unfolds, more hydrophobic regions are exposed, causing an increase in fluorescence.[11][12] The binding of a ligand typically stabilizes the protein, resulting in a higher melting temperature.[8][10]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 0.35 mg/mL).[11]
-
Prepare a stock solution of SYPRO Orange dye.
-
Prepare solutions of the test ligands at various concentrations.
-
-
Reaction Setup (in a 96-well PCR plate):
-
To each well, add the protein solution, the ligand solution (or buffer for control), and the SYPRO Orange dye to a final volume of typically 50 µL.[11]
-
-
Data Acquisition (using a real-time PCR instrument):
-
Place the 96-well plate in the instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.[12]
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm).[12]
-
The shift in Tm (ΔTm) in the presence of a ligand compared to the control indicates the stabilizing effect of the ligand. The dissociation constant (Kd) can be estimated from the concentration-dependent change in Tm.[3]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of thermodynamic parameters.[13][14]
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing the protein.[13][15] This provides information on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the ligand in the same buffer to minimize heats of dilution.[13]
-
Degas the solutions to prevent air bubbles.
-
-
Experimental Setup:
-
Fill the sample cell of the calorimeter with the protein solution.
-
Fill the injection syringe with the ligand solution.
-
Equilibrate the system to the desired temperature.
-
-
Data Acquisition:
-
Perform a series of small injections of the ligand into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).[16]
-
Visualizing the Catalytic Mechanism of Carbonic Anhydrase
The following diagram illustrates the fundamental catalytic cycle of α-carbonic anhydrases, a key process inhibited by the derivatives discussed.
Caption: Catalytic cycle of α-carbonic anhydrase.
This workflow demonstrates the key steps in the reversible hydration of carbon dioxide to bicarbonate and a proton, catalyzed by carbonic anhydrase.[17] Inhibitors typically bind to the zinc ion in the active site, preventing the binding of substrate or the completion of the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 14. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 15. Determining Enzyme Kinetics via Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
A Comparative Guide to the Structural Confirmation of 3-Amino-4-hydroxybenzenesulfonamide Derivatives
The unambiguous structural confirmation of newly synthesized 3-Amino-4-hydroxybenzenesulfonamide derivatives is a critical step in drug discovery and development. These compounds belong to the important class of sulfonamides, known for a wide range of biological activities.[1][2] This guide provides a comparative overview of the key analytical techniques used for their structural elucidation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Spectroscopic Techniques
A multi-technique approach is essential for the comprehensive structural confirmation of this compound derivatives. The combination of Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides complementary information about the functional groups, molecular framework, and molecular weight of the synthesized compounds.
| Technique | Information Obtained | Typical Data for this compound Derivatives | Advantages & Limitations |
| FT-IR Spectroscopy | Identification of functional groups. | N-H stretch (amine & sulfonamide): 3263–3371 cm⁻¹ O-H stretch (phenol): Broad, ~3200-3600 cm⁻¹ S=O stretch (sulfonamide): 1127-1174 cm⁻¹ and 1010-1072 cm⁻¹[3] | Advantages: Fast, non-destructive, provides a molecular fingerprint. Limitations: Does not provide detailed structural connectivity. |
| ¹H NMR Spectroscopy | Information about the proton environment, including chemical shift, integration, and multiplicity. | Aromatic protons: δ 6.5-8.0 ppm -NH₂ protons (amine): Broad singlet, variable shift -OH proton (phenol): Broad singlet, variable shift -SO₂NH- proton (sulfonamide): Singlet, δ ~10-12 ppm[3][4] | Advantages: Provides detailed information on the molecular structure and connectivity. Limitations: Requires soluble samples, complex spectra for larger molecules. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Aromatic carbons: δ 110-160 ppm Carbon attached to -OH: δ ~150-160 ppm Carbon attached to -NH₂: δ ~140-150 ppm | Advantages: Complements ¹H NMR, useful for complex structures. Limitations: Lower sensitivity than ¹H NMR, requires higher sample concentration or longer acquisition times. |
| Mass Spectrometry (ESI-MS) | Determination of molecular weight and fragmentation patterns. | Provides the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the derivative.[3][4] | Advantages: High sensitivity, provides accurate molecular weight. Limitations: Can be destructive, may not be suitable for thermally labile compounds. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. | Provides precise bond lengths, bond angles, and stereochemistry.[5] | Advantages: Provides the absolute structure. Limitations: Requires a single, high-quality crystal, which can be challenging to obtain. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific derivative and available instrumentation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups of the synthesized derivative.
-
Methodology:
-
A small amount of the dried sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3][4][6]
-
The NMR tube is placed in the NMR spectrometer.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure of the derivative.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is infused into the ESI source of the mass spectrometer.
-
The mass spectrum is acquired in positive or negative ion mode.
-
The spectrum is analyzed for the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺) to confirm the molecular weight.
-
Single-Crystal X-ray Crystallography
-
Objective: To obtain the definitive three-dimensional structure of the molecule.
-
Methodology:
-
Single crystals of the synthesized compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.[5]
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in the X-ray diffractometer, and diffraction data are collected.
-
The collected data are processed, and the structure is solved and refined to obtain the final crystallographic model, including bond lengths, angles, and intermolecular interactions.[5]
-
Visualized Workflows and Structural Analysis
The following diagrams illustrate the logical workflow for structural confirmation and the key structural features of a representative this compound derivative.
Caption: Workflow for the structural confirmation of synthesized derivatives.
Caption: Correlation of analytical techniques to structural features.
References
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Schiff Base Derivatives Against Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Schiff bases, compounds characterized by the azomethine group (-C=N-), and their metal complexes have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] Their relative ease of synthesis, structural versatility, and ability to coordinate with various metal ions make them attractive candidates for the development of novel antineoplastic drugs.[4][5] This guide provides a comparative analysis of the efficacy of various Schiff base derivatives against several cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anticancer Activity
The cytotoxic effect of Schiff base derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various Schiff base derivatives against common cancer cell lines, offering a quantitative comparison of their potency.
Table 1: IC50 Values (in µM) of Schiff Base Derivatives Against Breast Cancer Cell Lines
| Schiff Base Derivative | MCF-7 | MDA-MB-231 | Reference Drug | IC50 (µM) of Ref. Drug | Source |
| p-vanillin Schiff base 4g | 2.28 | - | Colchicine | 5.74 | [6] |
| Compound 4b | 4.74 | - | Colchicine | 5.74 | [6] |
| Compound 4f | 4.01 | - | Colchicine | 5.74 | [6] |
| Compound 24 | 4.92 | - | Erlotinib | 5.18 | [7] |
| Copper Complex (32a ) | 3.26 | - | - | - | [8] |
| Oxovanadium Complex 54d | 0.53 | - | - | - | [8] |
| Azo-Schiff base 4a | 140.8 | - | - | - | [5][9] |
| Tin(IV) Dibutyl Derivative | ~71-95 µg/mL | - | - | - | [4] |
| Compound 2 | 71.55 µg/mL | - | 5-Fluorouracil | 28 µg/mL | [10] |
| Compound 46 | 60.8 | - | Doxorubicin | 65.6 | [3] |
Table 2: IC50 Values (in µM) of Schiff Base Derivatives Against Cervical (HeLa), Colon (HCT-116), and Liver (HepG2) Cancer Cell Lines
| Schiff Base Derivative | HeLa | HCT-116 | HepG2 | Reference Drug | IC50 (µM) of Ref. Drug | Source |
| Mn(II) Complex | 53% inhibition | - | 20% inhibition | - | - | [8] |
| Azo-Schiff base 4a | 120.0 | - | - | - | - | [5][9] |
| Compound 16 | 0.186 | - | - | - | - | [3] |
| Oxovanadium Complex 54d | 0.24 | - | - | - | - | [8] |
| Cobalt Complex (32b ) | - | 3.30 µg/µL | - | - | - | [8] |
| Palladium(II) Complex 47d | - | <64.97 | - | Carboplatin | 64.97 | [8] |
| Compound 24 | - | 12.83 | 9.07 | - | - | [7] |
| Compound 2 | - | - | 43.17 µg/mL | 5-Fluorouracil | 6.44 µg/mL | [10] |
| Compound 45 | - | - | 66.3 | Doxorubicin | 80.9 | [3] |
| Cadmium Complex (32e ) | - | - | 1.45 µg/µL | - | - | [8] |
| Copper(II) Complex | - | - | <22 | Cisplatin | - | [11] |
| Bis-Schiff base 67 | - | - | 84.2 | Doxorubicin | 25.3 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer efficacy of Schiff base derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Schiff base derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the Schiff base derivative at its IC50 concentration for a specified time. Harvest the cells, including both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Fixation: Treat cells with the Schiff base derivative. After incubation, harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.
Signaling Pathways and Mechanisms of Action
Schiff base derivatives can exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a general workflow for assessing the anticancer potential of novel Schiff base derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Apoptotic Effects of Tin(IV) Complexes Containing a Schiff Base Derived from Cephalexin on a Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-4-hydroxybenzenesulfonamide Quantification
This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of 3-Amino-4-hydroxybenzenesulfonamide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the performance and procedural differences between these methods, supported by representative experimental data. This will aid in the selection of the most appropriate method for a specific analytical need and facilitate the cross-validation process to ensure data integrity and consistency across different analytical platforms.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound is summarized in the tables below. These values are representative of typical method validation results and are based on established analytical practices for sulfonamide compounds.
Table 1: Comparison of Method Performance Characteristics
| Performance Characteristic | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Range | 1 - 50 µg/mL | 5 - 40 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Specificity | High (Separation from impurities) | Moderate (Prone to interference) |
Table 2: Typical Experimental Conditions
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometric Method |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Column (for HPLC) | C18 (250 mm x 4.6 mm, 5 µm) | Not Applicable |
| Mobile Phase (for HPLC) | Acetonitrile:Water:Phosphoric Acid | Not Applicable |
| Flow Rate (for HPLC) | 1.0 mL/min | Not Applicable |
| Detection Wavelength (λmax) | ~275 nm | ~275 nm |
| Solvent/Diluent | Mobile Phase | 0.1 M HCl |
| Analysis Time per Sample | ~10 minutes | < 1 minute |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UV-Vis Spectrophotometric assays are provided below. These protocols are based on established methods for the analysis of sulfonamides and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides high selectivity and sensitivity for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 20, 50 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Specificity: Analyze a placebo solution and a solution containing potential impurities to ensure no interference at the retention time of this compound.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometric Method
This method is simpler and faster than HPLC but may be less specific.
1. Instrumentation and Analytical Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: 0.1 M Hydrochloric Acid (HCl).
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound in the UV region (200-400 nm) against a solvent blank to determine the λmax, which is typically around 275 nm.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 20, 30, 40 µg/mL) using 0.1 M HCl as the diluent.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in 0.1 M HCl to obtain a final concentration within the linear range.
3. Method Validation Parameters:
-
Linearity: Measure the absorbance of the working standard solutions at the λmax and construct a calibration curve by plotting absorbance against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three different concentration levels.
-
Precision: Assess repeatability by measuring the absorbance of six replicate preparations of a standard solution. Evaluate intermediate precision by repeating the analysis on a different day.
-
Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the analytical wavelength.
-
LOD and LOQ: Calculate from the standard deviation of the blank response and the slope of the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for analytical method cross-validation and a comparison of the experimental workflows for the two described methods.
Caption: General workflow for analytical method cross-validation.
Caption: Comparison of experimental workflows for HPLC-UV and UV-Vis methods.
Bridging the Gap: In Vitro Efficacy vs. In Vivo Potential of 3-Amino-4-hydroxybenzenesulfonamide Drug Candidates
A Comparative Guide for Drug Development Professionals
The quest for novel and effective therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, 3-Amino-4-hydroxybenzenesulfonamide has emerged as a promising starting point for the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs), which are implicated in various pathologies including cancer. This guide provides a comprehensive comparison of the in vitro performance of a series of novel this compound derivatives and discusses the critical need for in vivo validation to translate these findings into clinical success. While direct in vivo correlation for this specific series is not yet publicly available, this guide incorporates a case study of a related aminobenzenesulfonamide to illustrate the pharmacokinetic considerations essential for drug development.
In Vitro Performance: Targeting Carbonic Anhydrases and Cancer Cells
A recent study by Petraitytė et al. (2025) detailed the synthesis and in vitro evaluation of a new series of this compound derivatives.[1][2][3] The primary focus of their investigation was the inhibition of various human carbonic anhydrase (hCA) isoforms and the cytotoxic effects on several cancer cell lines.
Carbonic Anhydrase Inhibition
The synthesized compounds were tested against a panel of hCA isoforms, including CA I, II, VII, IX, and XII. The binding affinities, represented by the dissociation constant (Kd), revealed that several derivatives exhibited potent and, in some cases, selective inhibition of these enzymes. The data underscores the potential of the this compound scaffold for developing isoform-selective CA inhibitors.
Table 1: In Vitro Carbonic Anhydrase Binding Affinity (Kd, µM) of Selected this compound Derivatives
| Compound | Modification | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA VII (Kd, µM) | hCA IX (Kd, µM) | hCA XII (Kd, µM) |
| 10 | Phenylaminoketone | 0.14 | 0.25 | 0.8 | 3.1 | 1.5 |
| 18 | Dimer | 0.0077 | 0.015 | 0.53 | 0.03 | 0.2 |
| 25 | β-Alanine derivative | >30 | 1.8 | 0.18 | 0.15 | 0.12 |
Data extracted from Petraitytė et al., 2025.[1]
Anticancer Activity
The antiproliferative effects of the compounds were evaluated against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1][2] Several derivatives demonstrated significant cytotoxic activity, highlighting their potential as anticancer agents.
Table 2: In Vitro Cytotoxicity (EC50, µM) of Selected Derivatives in Cancer Cell Lines
| Compound | U-87 (EC50, µM) | MDA-MB-231 (EC50, µM) | PPC-1 (EC50, µM) |
| 9 | 25.3 ± 2.1 | 15.1 ± 1.2 | 12.5 ± 1.5 |
| 21 | 35.6 ± 3.5 | 28.9 ± 2.9 | >100 |
Data extracted from Petraitytė et al., 2025.[1][2]
The Crucial Step: In Vivo Correlation and Pharmacokinetic Profiling
While the in vitro data are promising, the successful development of a drug candidate hinges on its in vivo performance. Key aspects that can only be determined through animal studies include pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy in a living organism, and safety/toxicology.
Case Study: Pharmacokinetics of a Novel Aminobenzenesulfonamide Derivative
To illustrate the importance of in vivo studies, we refer to a study on novel amino-benzenesulfonamide derivatives developed as CA inhibitors for cancer therapy.[4] In this study, a potent derivative, compound 5d, was subjected to an in vivo pharmacokinetic study in rats.
Table 3: Pharmacokinetic Parameters of Compound 5d in Rats Following a Single Intravenous Dose
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| Tmax (h) | 0.083 |
| AUC (0-t) (ng·h/mL) | 2150 ± 250 |
| t1/2 (h) | 2.5 ± 0.3 |
| Cl (L/h/kg) | 0.45 ± 0.05 |
| Vd (L/kg) | 1.5 ± 0.2 |
Data is representative and adapted from a study on related aminobenzenesulfonamides.[4]
This pharmacokinetic data is vital for determining the dosing regimen, understanding the drug's exposure in the body, and predicting its potential for efficacy and toxicity in humans.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
In Vitro Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay)
-
Protein Preparation : Recombinant human CA isoenzymes are purified and diluted to a final concentration of 2 µM in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Compound Preparation : The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay : In a 96-well plate, the CA protein solution is mixed with the compound dilutions and a fluorescent dye (e.g., SYPRO Orange).
-
Thermal Denaturation : The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data Analysis : The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) of the protein is determined, and the change in Tm upon compound binding is used to calculate the dissociation constant (Kd).[1]
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture : Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The EC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[1][2]
In Vivo Pharmacokinetic Study
-
Animal Model : Male Sprague-Dawley rats are used.
-
Drug Administration : The compound is administered intravenously (e.g., via the tail vein) at a specific dose.
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation : Plasma is separated by centrifugation.
-
Sample Analysis : The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (Cl), and volume of distribution (Vd).[4]
Visualizing the Path Forward
Diagrams illustrating the experimental workflow and the targeted biological pathway provide a clearer understanding of the drug development process.
Caption: From Benchtop to Preclinical: A streamlined workflow for the evaluation of this compound drug candidates.
Caption: The role of Carbonic Anhydrase IX in the hypoxic tumor microenvironment, a key target for sulfonamide inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors with potential anticancer activity. The in vitro data clearly demonstrates target engagement and cellular effects. However, the path to a viable drug candidate is long and requires rigorous in vivo validation. Pharmacokinetic and efficacy studies in relevant animal models are indispensable for understanding the true therapeutic potential of these compounds. Future research should focus on bridging the gap between the promising in vitro results and the necessary in vivo evidence to advance the most promising candidates toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Amino-4-hydroxybenzenesulfonamide and its Sulfonic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 3-Amino-4-hydroxybenzenesulfonamide and its corresponding sulfonic acid analog, 3-Amino-4-hydroxybenzenesulfonic acid. The focus is on their chemical properties, synthesis, biological activity, and applications, supported by available data to assist in research and development.
Introduction and Overview
This compound and 3-Amino-4-hydroxybenzenesulfonic acid are structurally similar aromatic compounds, differing by the functional group at the 1-position: a sulfonamide (-SO₂NH₂) versus a sulfonic acid (-SO₃H). This seemingly minor difference significantly alters their physicochemical properties and, consequently, their biological activities and industrial applications.
The sulfonamide is a key scaffold in medicinal chemistry, recognized for its role in the development of carbonic anhydrase inhibitors and as a precursor to various therapeutic agents.[1][2][3] The sulfonic acid analog is predominantly utilized as an important intermediate in the synthesis of azo dyes.[4][5][6] This comparison explores the basis for these divergent applications by examining their properties and performance in relevant experimental contexts.
Physicochemical Properties
The fundamental chemical properties of the two compounds are summarized below. The most notable difference lies in their acidity. The sulfonic acid group is strongly acidic, whereas the sulfonamide group is a much weaker acid, a common feature exploited in its use as a bioisostere for carboxylic acids in drug design.[7]
| Property | This compound | 3-Amino-4-hydroxybenzenesulfonic acid |
| CAS Number | 98-32-8 | 98-37-3 |
| Molecular Formula | C₆H₈N₂O₃S | C₆H₇NO₄S |
| Molecular Weight | 188.2 g/mol | 189.19 g/mol [6][8] |
| Appearance | - | Rhombic brown crystals[8] |
| Melting Point | - | ≥300 °C[5] |
| Water Solubility | - | <0.1 g/100 mL at 21.5 ºC[8] |
| Acidity (pKa) | Weakly acidic (pKa ~9-10 typical for aryl sulfonamides)[7] | Strongly acidic |
Synthesis Pathways
The synthesis routes for both compounds typically start from readily available precursors. This compound synthesis is a multi-step process involving nitration, sulfochlorination, amidation, hydrolysis, and finally, reduction. In contrast, 3-Amino-4-hydroxybenzenesulfonic acid can be prepared more directly via the sulfonation of 2-aminophenol.[4][5][9]
Comparative Biological Activity: Carbonic Anhydrase Inhibition
A primary application distinguishing the sulfonamide from its sulfonic acid analog is its use as a scaffold for carbonic anhydrase (CA) inhibitors.[1][2][10] CAs are zinc-containing enzymes that catalyze the reversible hydration of CO₂. The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, essential for inhibiting these enzymes. The sulfonic acid moiety (-SO₃H) lacks the correct geometry and hydrogen bonding capacity to coordinate with the zinc ion in the enzyme's active site and is not typically used for this purpose.
While data on the parent this compound is limited, a study on its Schiff base derivatives demonstrates its utility as a foundational structure for potent CA inhibitors. The binding affinities (Kd) of these derivatives against various human CA isoenzymes highlight the potential of this chemical scaffold.[11]
Table 2: Performance of this compound Derivatives as CA Inhibitors [11]
| Compound (Schiff Base Derivative) | R Group | CA I (Kd, µM) | CA II (Kd, µM) | CA VII (Kd, µM) | CA IX (Kd, µM) | CA XII (Kd, µM) |
| 2 | Phenyl | >30 | 1.8 | 0.18 | 0.15 | 0.12 |
| 3 | 4-Fluorophenyl | >30 | 2.5 | 0.17 | 0.15 | 0.13 |
| 4 | 4-Chlorophenyl | >30 | 2.1 | 0.16 | 0.14 | 0.11 |
| 5 | 4-Methoxyphenyl | >30 | 2.8 | 0.20 | 0.18 | 0.15 |
| 6 | 1-Naphthyl | >30 | 1.5 | 0.13 | 0.11 | 0.09 |
This data illustrates the potential of the this compound scaffold. The parent compound's inhibitory activity is not specified, but its derivatives show potent, low-micromolar to nanomolar affinity for several CA isoenzymes, particularly those implicated in cancer (CA IX, CA XII).
No comparable carbonic anhydrase inhibition data was found for 3-Amino-4-hydroxybenzenesulfonic acid, which is consistent with the structural requirements for this class of inhibitors.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol outlines a standard method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity.[12][13]
Objective: To measure the percent inhibition and determine the IC₅₀ value of a test compound.
Principle: Active carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at ~405 nm. An inhibitor will decrease the rate of this reaction.
Materials:
-
Human Carbonic Anhydrase (e.g., CA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound (e.g., this compound derivative)
-
Positive Control Inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in cold Assay Buffer.
-
Prepare a stock solution of the p-NPA substrate in an organic solvent like DMSO.
-
Prepare serial dilutions of the test compound and the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO (vehicle) + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add buffer, inhibitor/vehicle, and enzyme solution to the wells. Incubate at room temperature for 10-15 minutes to allow for binding.
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
The comparative analysis of this compound and 3-Amino-4-hydroxybenzenesulfonic acid reveals two compounds with distinct and complementary profiles. The sulfonamide's utility is firmly rooted in medicinal chemistry, where its primary sulfonamide group acts as an effective zinc-binding moiety, making it an excellent starting point for the design of potent carbonic anhydrase inhibitors.[1][2][14] In contrast, the sulfonic acid analog, with its strong acidity and different functional properties, is primarily valuable in the chemical industry as a dye intermediate.[4][5] For drug development professionals, this compound represents a valuable scaffold for structure-activity relationship studies, while its sulfonic acid analog is unlikely to be a candidate for similar biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 5. 3-Amino-4-hydroxybenzolsulfonsäure – Wikipedia [de.wikipedia.org]
- 6. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. echemi.com [echemi.com]
- 9. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]
- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Amino-4-hydroxybenzenesulfonamide: Established vs. Novel Pathways
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established industrial synthesis of 3-Amino-4-hydroxybenzenesulfonamide with a novel, potentially greener synthetic pathway. The following sections detail the experimental protocols, present a quantitative comparison of the two routes, and visualize the synthetic workflows.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial applications. This guide evaluates the traditional synthesis, which typically starts from 2-nitrochlorobenzene, against a novel approach commencing with o-aminophenol. The objective is to provide a clear, data-driven comparison to aid in the selection of the optimal synthetic strategy.
Established Synthetic Pathway: A Four-Step Process from 2-Nitrochlorobenzene
The established industrial synthesis of this compound is a four-step process that begins with the chlorosulfonation of 2-nitrochlorobenzene. This is followed by amination, hydrolysis, and finally, reduction of the nitro group to yield the desired product.[1]
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
In a suitable reactor, 2-nitrochlorobenzene is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to approximately 100-120°C for several hours.[2][3] Upon completion, the reaction mixture is carefully quenched with ice water, and the precipitated 4-chloro-3-nitrobenzenesulfonyl chloride is isolated by filtration.
Step 2: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide
The crude 4-chloro-3-nitrobenzenesulfonyl chloride is then treated with aqueous ammonia. The reaction is typically carried out at a controlled temperature to avoid side reactions. The resulting 4-chloro-3-nitrobenzenesulfonamide precipitates from the solution and is collected by filtration.
Step 3: Synthesis of 3-Nitro-4-hydroxybenzenesulfonamide
The chloro-substituent in 4-chloro-3-nitrobenzenesulfonamide is replaced by a hydroxyl group through alkaline hydrolysis. The sulfonamide is heated with an aqueous solution of sodium hydroxide at around 100°C.[1] Acidification of the reaction mixture then yields 3-Nitro-4-hydroxybenzenesulfonamide.
Step 4: Synthesis of this compound
The final step involves the reduction of the nitro group. Traditionally, this is achieved using iron filings in an acidic medium.[1] The reaction mixture is heated, and upon completion, the iron sludge is filtered off. The product, this compound, is then isolated from the filtrate by neutralization and crystallization.
Novel Synthetic Pathway: A Greener Approach from o-Aminophenol
A novel, more environmentally friendly pathway has been proposed, starting from o-aminophenol. This route involves a direct sulfonation followed by an amidation step, potentially reducing the number of steps and avoiding the use of harsh reagents and heavy metals.
Experimental Protocol:
Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid
o-Aminophenol is reacted with 98% sulfuric acid at a temperature of 50-60°C for approximately 5 hours.[4] The completion of the reaction is monitored by HPLC. The product, 3-amino-4-hydroxybenzenesulfonic acid, is then purified and isolated. This method avoids the use of chlorinated starting materials and offers a high yield and purity.[4]
Step 2: Synthesis of this compound
The conversion of the sulfonic acid to the sulfonamide can be achieved through a two-step, one-pot procedure. First, the 3-amino-4-hydroxybenzenesulfonic acid is treated with a chlorinating agent, such as thionyl chloride, to form the corresponding sulfonyl chloride. The crude sulfonyl chloride is then reacted in situ with aqueous ammonia to yield the final product, this compound. The product can then be isolated and purified by crystallization.
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key performance indicators for both the established and novel synthetic pathways.
| Parameter | Established Pathway (from 2-Nitrochlorobenzene) | Novel Pathway (from o-Aminophenol) |
| Starting Material | 2-Nitrochlorobenzene | o-Aminophenol |
| Number of Steps | 4 | 2 |
| Key Reagents | Chlorosulfonic acid, Ammonia, Sodium Hydroxide, Iron | Sulfuric Acid, Thionyl Chloride, Ammonia |
| Overall Yield | Moderate (exact figures vary by specific process) | Potentially High (Step 1 yield is ~95%[4]) |
| Purity | Good (requires purification at multiple stages) | High (Step 1 purity is 98%[4]) |
| Environmental Impact | Use of chlorinated starting material, generation of iron sludge. | Avoids chlorinated starting materials and heavy metal reductants. |
| Safety Considerations | Use of highly corrosive chlorosulfonic acid. | Use of corrosive sulfuric acid and thionyl chloride. |
Visualization of Synthetic Workflows
To further illustrate the differences between the two synthetic routes, the following diagrams outline the key transformations.
Caption: Established synthetic pathway for this compound.
Caption: Proposed novel synthetic pathway for this compound.
Conclusion
The novel synthetic pathway starting from o-aminophenol presents a compelling alternative to the established industrial process. With a reduced number of steps, the avoidance of chlorinated starting materials, and the elimination of heavy metal waste, this route offers significant environmental and potential economic advantages. While the second step of the novel pathway requires optimization and detailed quantitative analysis, the high yield and purity achieved in the initial sulfonation step are promising. Further research and development into this novel pathway are warranted to fully assess its industrial viability as a greener and more efficient method for the synthesis of this compound.
References
- 1. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8 [chemicalbook.com]
- 2. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Amino-4-hydroxybenzenesulfonamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 3-Amino-4-hydroxybenzenesulfonamide, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound presents several health hazards that necessitate careful handling and disposal. Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's safety profile.
Hazard Summary
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Source: Publicly available safety data sheets.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to utilize an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.
Step 1: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reaction or degradation.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., irritant).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 2: Arrange for Professional Disposal
-
Contact EHS: Your primary point of contact should be your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance based on local, regional, and national regulations.
-
Licensed Disposal Service: The EHS department will typically coordinate with a licensed hazardous waste disposal company. Provide them with an accurate description and quantity of the waste.
Step 3: Documentation
-
Maintain Records: Keep a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the disposal service. This documentation is crucial for regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3-Amino-4-hydroxybenzenesulfonamide
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Amino-4-hydroxybenzenesulfonamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Overview
This compound is classified as an irritant. Key hazard statements associated with this chemical are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and quantitative information, such as permissible exposure limits and glove material breakthrough times.
| Body Part | PPE Component | Specifications and Rationale |
| Eyes/Face | Safety Glasses with Side Shields & Face Shield | Provides a primary barrier against splashes and dust. A face shield offers a secondary layer of protection for the entire face. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling similar chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. | |
| Respiratory | NIOSH-approved Respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator and cartridge should be selected based on a thorough risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of solid this compound.
- Verify that an eyewash station and safety shower are readily accessible.
- Assemble all necessary PPE and inspect for any damage.
2. Donning PPE:
- Put on the laboratory coat, ensuring it is fully buttoned.
- Don the appropriate NIOSH-approved respirator, ensuring a proper fit.
- Put on safety glasses with side shields, followed by a face shield.
- Wash hands thoroughly and then don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Chemical:
- Conduct all weighing and transferring of the solid material within the chemical fume hood to minimize inhalation exposure.
- Handle the compound gently to avoid the generation of dust.
- If preparing a solution, slowly add the solid to the solvent to prevent splashing.
4. Post-Handling Procedures:
- Decontaminate all work surfaces and equipment after use.
- Properly dispose of all contaminated waste in designated hazardous waste containers.
5. Doffing PPE:
- Remove gloves first, peeling them off without touching the outside surface.
- Remove the face shield and safety glasses.
- Remove the laboratory coat.
- Remove the respirator.
- Wash hands thoroughly with soap and water.
Disposal Plan
-
Solid Waste: Collect all solid this compound waste and contaminated disposables (e.g., weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
